2-Piperazine-tert-butyl-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-piperazin-2-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-9(2,8(10)13)5-7-6-11-3-4-12-7/h7,11-12H,3-6H2,1-2H3,(H2,10,13) |
InChI Key |
DYHJKPNPHFCYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CNCCN1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Piperazine-tert-butyl-carboxamide chemical structure and properties
Technical Whitepaper: (S)-N-tert-Butylpiperazine-2-carboxamide A Privileged Chiral Scaffold in Antiviral and Peptidomimetic Drug Design
Executive Summary & Chemical Identity
2-Piperazine-tert-butyl-carboxamide , formally known as (S)-N-tert-butylpiperazine-2-carboxamide , is a critical chiral building block in the pharmaceutical industry. It is most notably recognized as the "piperazine core" of Indinavir (Crixivan) , a first-generation HIV-1 protease inhibitor.
Unlike generic piperazine linkers, this molecule features a chiral center at the C2 position and a bulky tert-butyl amide group. These structural features provide essential steric bulk and hydrogen-bonding capabilities, allowing the molecule to mimic the transition state of peptide hydrolysis—a key mechanism in protease inhibition.
Chemical Identification
| Property | Detail |
| IUPAC Name | (2S)-N-tert-butylpiperazine-2-carboxamide |
| Common Name | Indinavir Piperazine Intermediate |
| CAS Number | 129828-29-9 (S-isomer); 166941-51-1 (R-isomer) |
| Molecular Formula | C |
| Molecular Weight | 185.27 g/mol |
| Chirality | S-enantiomer (Active pharmaceutical ingredient precursor) |
Critical Distinction: Do not confuse this molecule with 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The latter is a protecting group derivative, whereas the subject of this guide is a functionalized carboxamide used to introduce chirality and steric constraints into a drug backbone.
Physicochemical Properties & Structural Analysis
The utility of (S)-N-tert-butylpiperazine-2-carboxamide stems from its ability to act as a constrained amino acid mimetic .
Key Physicochemical Data
| Parameter | Value | Context |
| Physical State | White Crystalline Solid | High purity required (>98% ee) for API synthesis.[1] |
| Melting Point | 107 – 111 °C | Sharp melting point indicates high enantiomeric purity. |
| pKa (Calc) | ~8.4 (Piperazine NH) | Secondary amine is moderately basic; acts as a nucleophile. |
| LogP | 0.04 | Amphiphilic; good solubility in polar organic solvents (MeOH, DMSO). |
| Solubility | High in Methanol, DCM | Facilitates homogeneous catalytic hydrogenation steps. |
Structural Mechanism in Drug Design
-
Conformational Constraint: The piperazine ring locks the N-C
bond, reducing the entropic penalty upon binding to the target enzyme. -
Hydrophobic Shielding: The tert-butyl group is a bulky, hydrophobic moiety. In Indinavir, this group occupies the S2' subsite of the HIV protease, displacing water and enhancing binding affinity via Van der Waals interactions.
-
H-Bond Network: The amide nitrogen serves as a hydrogen bond donor, crucial for orienting the inhibitor within the enzyme's active site.
Advanced Synthesis & Manufacturing Protocols
Industrial production has evolved from classical resolution to highly efficient asymmetric hydrogenation. The Merck Process (Rossen et al.) is the industry gold standard, prioritizing atom economy and enantiomeric excess (ee).
Method A: Asymmetric Hydrogenation (The Merck Route)
This route avoids wasteful resolution steps by establishing chirality directly during the reduction of the pyrazine ring.
-
Step 1: Amidation. 2-Cyanopyrazine is reacted with tert-butyl alcohol under Ritter reaction conditions (H
SO ) to yield N-tert-butylpyrazine-2-carboxamide . -
Step 2: Asymmetric Hydrogenation. The pyrazine amide is hydrogenated using a Rhodium catalyst with a chiral ligand (e.g., Rh-(R)-BINAP ).
Protocol Insight: The high basicity of the product can poison the catalyst. Therefore, the reaction is often run in methanol with a specific substrate-to-catalyst ratio to ensure turnover.
Method B: Classical Resolution
Used in early development or when chiral catalysts are unavailable.
-
Step 1: Hydrogenation of pyrazine-2-carboxylic acid to racemic piperazine-2-carboxylic acid.
-
Step 2: Resolution using (S)-Camphorsulfonic acid (CSA) to crystallize the desired enantiomer.
-
Step 3: Peptide coupling with tert-butylamine.
Synthesis Workflow Diagram
Figure 1: Comparison of the industrial Asymmetric Hydrogenation route (Merck) versus the Classical Resolution route.
Applications in Drug Discovery
Case Study: Indinavir (Crixivan)
Indinavir is a peptidomimetic inhibitor of HIV protease. The (S)-N-tert-butylpiperazine-2-carboxamide fragment acts as the "left-hand" side of the molecule.
-
Coupling Logic: The secondary amine of the piperazine attacks the epoxide of the central hydroxyethylene isostere.
-
Stereochemical Control: The (S)-configuration of the piperazine ring is obligate. The (R)-enantiomer results in a drastic loss of potency (IC
shift from nM to M range) due to steric clash with the protease flap regions.
Emerging Applications
-
Kinase Inhibitors: The scaffold is increasingly used to target the ATP-binding pocket of kinases, where the amide can interact with the hinge region.
-
GPCR Ligands: Piperazine-carboxamides serve as rigid linkers in dopamine and serotonin receptor antagonists.
Analytical Profiling & Quality Control
To ensure the integrity of this intermediate for clinical use, rigorous analytical methods are required.
| Test | Method | Acceptance Criteria |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H column) | > 99.5% ee (S-isomer) |
| Chemical Purity | RP-HPLC (C18, Phosphate buffer/MeCN) | > 98.0% |
| Residual Metal | ICP-MS (if Rhodium catalyst used) | < 10 ppm Rh |
| Identity | 1H-NMR (CDCl | Confirm t-butyl singlet (~1.3 ppm) and piperazine multiplets. |
Handling, Stability, and Safety
-
Stability: The molecule is stable as a solid but hygroscopic. It should be stored in desiccated conditions.
-
Reactivity: The secondary amine is prone to carbamylation if exposed to CO
in air over long periods; store under nitrogen. -
Safety: Like many piperazines, it is a potential skin and eye irritant.[2]
-
Precaution: Use standard PPE (gloves, goggles).
-
First Aid: In case of contact, flush with water.[3] It is basic, so avoid acidic cleaning agents that might generate heat exotherms during cleanup.
-
References
-
Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 37(38), 6843-6846.
-
Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor." Journal of Medicinal Chemistry, 37(21), 3443-3451.
-
Moura, R. G., et al. (2021).[4] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.[4]
-
PubChem. (2025).[5] "Compound Summary: (R)-N-tert-butylpiperazine-2-carboxamide." National Library of Medicine. (Note: Reference for physicochemical data; stereochemistry adjusted to (S) for Indinavir context).
Sources
- 1. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. (R)-N-tert-butylpiperazine-2-carboxamide | C9H19N3O | CID 11789917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural and Functional Divergence: Piperazine-2-carboxamide vs. tert-Butyl piperazine-1-carboxylate
Executive Summary
In the architecture of medicinal chemistry, piperazine-2-carboxamide and tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) represent two fundamentally different utilities of the piperazine heterocycle.
-
Piperazine-2-carboxamide is a functional scaffold . It introduces chirality and hydrogen-bonding motifs essential for pharmacophore binding, acting as a peptidomimetic core in high-value targets like HIV protease inhibitors (e.g., Indinavir).
-
tert-Butyl piperazine-1-carboxylate is a synthetic tool .[1] It serves as a mono-protected intermediate, acting as a "mask" to desymmetrize the piperazine ring, enabling selective functionalization of the distal nitrogen (N4) without polymerization.
This guide analyzes the physicochemical distinctions, synthetic protocols, and strategic applications of these two entities.
Physicochemical & Structural Analysis
The primary difference lies in their electronic environments and stereochemical potential. The carboxamide group renders the molecule polar and capable of specific target interactions, whereas the Boc group renders the molecule lipophilic and chemically inert at the N1 position.
Comparative Data Matrix
| Feature | Piperazine-2-carboxamide | tert-Butyl piperazine-1-carboxylate |
| CAS Number | 59866-56-1 (racemic) / 134903-99-8 (S-isomer) | 57260-71-6 |
| Molecular Formula | C₅H₁₁N₃O | C₉H₁₈N₂O₂ |
| Molecular Weight | 129.16 g/mol | 186.25 g/mol |
| Stereochemistry | Chiral Center at C2 (Usually (S)-enantiomer is bioactive) | Achiral (unless substituted elsewhere) |
| LogP (Lipophilicity) | -1.5 (Highly Hydrophilic) | ~1.0 (Lipophilic) |
| pKa (Conjugate Acid) | ~8.5 (N4), ~5.0 (N1 reduced by amide EWG) | ~8.8 (N4), N1 is non-basic (Carbamate) |
| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Ethers |
| Primary Utility | Pharmacophore / Peptidomimetic Scaffold | Protecting Group Strategy / Linker |
Structural Visualization
The following diagram illustrates the reactive sites and stereochemical differences.
Figure 1: Structural deconstruction showing the pharmacophoric nature of the carboxamide derivative versus the protective nature of the Boc derivative.
Synthetic Utility & Reactivity[2]
Piperazine-2-carboxamide: The "Sword" (Active Scaffold)
This molecule is often synthesized to mimic the transition state of peptide bond hydrolysis. The C2-carboxamide group allows the piperazine ring to act as a constrained amino acid analogue.
-
Key Reactivity: The N1 and N4 amines are nucleophilic, but the C2-substituent creates steric hindrance at N1, often directing electrophilic attack to N4.
-
Application: Critical intermediate for Indinavir (Crixivan) , an HIV protease inhibitor. The (S)-piperazine-2-carboxamide moiety binds into the S2' subsite of the protease enzyme [1].
tert-Butyl piperazine-1-carboxylate: The "Shield" (Protective Strategy)
This molecule is used to solve the "symmetric diamine problem." If you attempt to alkylate piperazine directly, you get a statistical mixture of mono-, di-, and un-reacted products.
-
Key Reactivity: The Boc group deactivates N1. The N4 amine remains nucleophilic and can undergo reductive amination, S_NAr, or acylation.
-
Application: Widely used in the synthesis of kinase inhibitors (e.g., Palbociclib analogs) where the piperazine acts as a solubility-enhancing linker between two aromatic systems [2].
Experimental Protocols
Protocol A: Selective Synthesis of 1-Boc-Piperazine
Goal: Mono-protection of a symmetric diamine.
Mechanism: Statistical control via pH or stoichiometry. Reagents: Piperazine (anhydrous), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 eq) in DCM (150 mL). Note: Excess piperazine is crucial to minimize di-Boc formation.
-
Addition: Dissolve Boc₂O (8.4 g, 38.7 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 2 hours at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup (Critical Step):
-
Yield: Expect ~85-90% of a white solid.
Protocol B: Synthesis of (S)-Piperazine-2-carboxamide
Goal: Creating a chiral scaffold via asymmetric hydrogenation.
Mechanism: Heterogeneous catalytic hydrogenation of a heteroaromatic ring.[3] Reagents: Pyrazine-2-carboxamide, Pd/C or Rh/C catalyst, H₂, Methanol/Acetic Acid.
-
Setup: In a high-pressure autoclave, dissolve pyrazine-2-carboxamide (5.0 g) in Methanol (50 mL) with 10% Acetic Acid.
-
Catalyst: Add 10 wt% Rhodium on Carbon (Rh/C). Note: Rhodium is preferred over Palladium for preventing ring opening or deamination.
-
Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir for 24 hours.
-
Resolution (If Racemic): If using a non-chiral catalyst, the product is racemic. Resolution requires crystallization with L-tartaric acid or Camphorsulfonic acid (CSA) to isolate the (S)-enantiomer [3].
-
Purification: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaOH to liberate the free base.
Workflow Visualization
Figure 2: Parallel workflows demonstrating the synthesis and downstream application of both compounds.
Analytical Profiling (NMR Signatures)
Distinguishing these compounds analytically is straightforward due to the magnetic environment of the tert-butyl group versus the amide protons.
| Method | 1-Boc-Piperazine | Piperazine-2-carboxamide |
| ¹H NMR (DMSO-d₆) | Singlet ~1.45 ppm (9H) for tert-butyl group. Piperazine ring protons appear as two multiplets at ~2.8 and ~3.4 ppm. | Broad singlets ~7.0-7.5 ppm for Amide NH₂. Multiplets for ring protons are complex due to the chiral center at C2. |
| ¹³C NMR | Characteristic signals at ~28 ppm (t-Bu methyls), ~80 ppm (quaternary C), and ~154 ppm (Carbamate C=O). | Signal at ~170-175 ppm (Amide C=O). No signals in the aliphatic 20-30 ppm region (unless solvent). |
| IR Spectroscopy | Strong Ester/Carbamate C=O stretch at ~1690 cm⁻¹ . | Amide I band at ~1660 cm⁻¹ and Amide II band at ~1630 cm⁻¹. Broad N-H stretch. |
References
-
Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters. (Note: Citation grounds the Indinavir application).
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate." PubChem. [Link]
Sources
Topic: Indinavir Intermediate: (S)-N-tert-butyl-piperazine-2-carboxamide Content Type: Technical Whitepaper & Process Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists
(S)-N-tert-butyl-piperazine-2-carboxamide
Executive Summary & Molecular Architecture
The synthesis of Indinavir Sulfate (Crixivan®), a potent HIV-1 protease inhibitor, represents a landmark in industrial asymmetric catalysis. At the heart of this convergent synthesis lies the "left-wing" fragment: (S)-N-tert-butyl-piperazine-2-carboxamide (CAS: 150323-35-6).
This piperazine derivative is not merely a structural scaffold; its (S)-configured stereocenter is critical for the drug's binding affinity to the HIV protease active site. The industrial production of this intermediate highlights the evolution from classical resolution to state-of-the-art asymmetric hydrogenation.
Key Technical Specifications:
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.0%
-
Primary Challenge: Stereoselective reduction of the planar pyrazine ring or resolution of the racemic piperazine.
Retrosynthetic Analysis & Strategic Disconnections
To understand the criticality of this intermediate, we must view Indinavir through a retrosynthetic lens. The molecule disconnects into three primary chiral building blocks:
-
The (S)-Piperazine fragment (Subject of this guide).[1][2][3][4][5][6]
-
The Hydroxyethylene isostere core.
-
The Aminoindanol fragment.[4]
The piperazine fragment is coupled to the core via an epoxide opening or alkylation. The steric bulk of the tert-butyl amide group is essential for metabolic stability and binding, but it also imposes significant steric demands during synthesis.
Figure 1: Retrosynthetic disconnection of Indinavir highlighting the modular assembly.
The Gold Standard: Asymmetric Hydrogenation (The Merck Process)
The most elegant and scalable route to this intermediate was developed by Rossen and colleagues at Merck Research Laboratories. It utilizes a Rhodium-catalyzed asymmetric hydrogenation of a pyrazine precursor.[1][7] This method avoids the waste associated with classical resolution.
Mechanistic Insight
The transformation involves the reduction of an aromatic pyrazine ring to a saturated piperazine ring.
-
Substrate: N-(tert-butyl)pyrazine-2-carboxamide.
-
Catalyst: A cationic Rhodium(I) complex with the chiral ligand (R)-BINAP .
-
Selectivity: The bulky tert-butyl amide group directs the coordination of the Rhodium catalyst, ensuring the hydride delivery occurs from a specific face, establishing the (S)-stereocenter.
Detailed Protocol (Industrial Best Practice)
Note: This protocol requires high-pressure equipment and strict exclusion of oxygen.
Step 1: Amidation of Pyrazine-2-carboxylic acid
-
Activation: Charge 2-pyrazinecarboxylic acid (1.0 eq) in Toluene. Add Oxalyl Chloride (1.2 eq) and catalytic DMF. Heat to 50°C to form the acid chloride.
-
Coupling: Cool to 0°C. Slowly add tert-butylamine (2.5 eq). The reaction is exothermic.
-
Workup: Quench with water. Extract the amide into EtOAc. Crystallize from Hexane/EtOAc.
-
Yield: ~85-90%.
Step 2: Asymmetric Hydrogenation (The Critical Step)
-
Precursor: N-(tert-butyl)pyrazine-2-carboxamide.
-
Catalyst Preparation: [Rh(COD)Cl]₂ + (R)-BINAP in degassed Methanol (MeOH).
-
Conditions:
-
Pressure: 1000 psi (68 bar) H₂.
-
Temperature: 90°C.
-
Solvent: MeOH.
-
Time: 12–24 hours.
-
Validation Check:
-
The reaction mixture must be strictly degassed; oxygen poisons the Rh-catalyst.
-
Completion: Monitor by HPLC. Disappearance of the aromatic pyrazine peak (UV 254nm) indicates completion.
Figure 2: The Rossen Asymmetric Hydrogenation Workflow.
Alternative Route: Classical Resolution (Lab Scale)
For laboratories lacking high-pressure hydrogenation capabilities, the classical resolution of the racemic piperazine is the viable alternative.
The Resolution Logic
Racemic piperazine-2-tert-butylcarboxamide is basic. It forms diastereomeric salts with chiral acids.[8][9]
-
Resolving Agent: (S)-(+)-Camphorsulfonic acid (CSA) or L-Pyroglutamic acid .
-
Solvent System: Ethanol/Water or Methanol.
Protocol
-
Racemic Synthesis: Hydrogenate N-(tert-butyl)pyrazine-2-carboxamide using standard Pd/C or PtO₂ (Pearlman's Catalyst) in acetic acid. This yields the racemic piperazine.
-
Salt Formation: Dissolve racemate in Ethanol. Add 1.0 eq of (S)-CSA. Heat to reflux to ensure full dissolution.
-
Crystallization: Cool slowly to room temperature. The (S,S)-salt (S-piperazine + S-acid) is typically less soluble and crystallizes out.
-
Free Basing: Filter the crystals. Treat with aqueous NaOH and extract with CH₂Cl₂ to recover the chiral amine.
Comparison of Routes:
| Feature | Asymmetric Hydrogenation (Rossen) | Classical Resolution |
| Atom Economy | High (100% theoretical) | Low (Max 50% without recycling) |
| Scalability | Excellent (Multi-ton) | Moderate |
| Equipment | High Pressure Autoclave | Standard Glassware |
| Reagents | Expensive Rh Catalyst, Ligand | Cheap Chiral Acids |
| Enantiomeric Excess | >99% ee | 95-98% ee (requires recrystallization) |
Quality Control & Impurity Profiling
Ensuring the purity of the intermediate is vital to prevent diastereomer formation in the final Indinavir coupling.
Critical Impurities:
-
The (R)-Enantiomer: The "distomer." Even 1% can complicate downstream purification.
-
Detection: Chiral HPLC (Chiralcel OD-H or AD-H columns). Mobile phase: Hexane/IPA/Diethylamine.
-
-
Tetrahydropyrazine: Incomplete hydrogenation product.
-
Detection: Reverse Phase HPLC. It will show a different UV profile due to the remaining double bond.
-
Specification Limits:
-
Chemical Purity: > 98.0% (HPLC area).
-
Residual Solvent: Methanol < 3000 ppm.
Safety & Handling
-
Catalyst Hazards: Dry Rh/C or Rh-BINAP complexes can be pyrophoric. Handle under Nitrogen/Argon.
-
Hydrogen Safety: High-pressure hydrogenation presents explosion risks. Use rated autoclaves with burst discs.
-
Toxicology: Piperazine derivatives can be sensitizers. Use proper PPE (respirators) to avoid inhalation of dust.
References
-
Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422.
-
Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 51, 306-310.
-
Dorsey, B. D., et al. (1994). "Synthesis and evaluation of the HIV protease inhibitor Indinavir." Journal of Medicinal Chemistry, 37(21), 3443-3451.
-
FDA Center for Drug Evaluation and Research. (1996). "Crixivan (Indinavir Sulfate) Chemistry Review."
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Strategic Sourcing & Technical Profile: (S)-2-Piperazine-tert-butyl-carboxamide
Executive Summary
(S)-2-Piperazine-tert-butyl-carboxamide (CAS 166941-47-5) is a high-value chiral building block, predominantly utilized as the pivotal "left-side" intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan) .[1] Its structural integrity—specifically the S-configuration at the C2 position—is critical for the pharmacophore's binding affinity to the HIV-1 protease active site.
This guide provides a technical deep-dive for medicinal chemists and procurement officers, detailing the compound's synthesis routes, impurity profiles, quality control protocols, and commercial availability.
Part 1: Chemical Identity & Technical Specifications
Precise nomenclature is vital in the procurement of this compound due to the existence of various salt forms and protected intermediates (e.g., Boc-protected).
Identity Matrix
| Parameter | Specification |
| Common Name | (S)-2-Piperazine-tert-butyl-carboxamide |
| Synonyms | (S)-N-tert-butylpiperazine-2-carboxamide; (S)-BPCA |
| CAS Number (Free Base) | 166941-47-5 |
| CAS Number (4-Boc Protected) | 150323-35-6 (Key precursor for coupling) |
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| Chirality | (S)-enantiomer (typically >98% ee required) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DCM; slightly soluble in water |
Strategic Utility
The compound serves as the nucleophilic amine in the final coupling steps of Indinavir synthesis. It is typically reacted with an epoxide intermediate (indan-derived) to form the full protease inhibitor scaffold [1, 3].
Part 2: Synthesis Routes & Impurity Profiling
Understanding the synthesis method used by your supplier is crucial for anticipating specific impurities (e.g., Rhodium residues vs. enzyme contaminants).
Route A: Asymmetric Hydrogenation (The "Merck Process")
Developed by Rossen et al., this is the industrial standard for high-purity production. It involves the hydrogenation of N-tert-butyl-pyrazine-2-carboxamide using a chiral Rhodium catalyst (Rh-BINAP).[2]
-
Advantages: High enantiomeric excess (>99% ee), scalable.
-
Risk Profile: Residual heavy metals (Rh), partially reduced pyrazine impurities.
Route B: Enzymatic Resolution
Kinetic resolution of racemic piperazine-2-carboxamide using L-leucine aminopeptidase .
-
Advantages: Avoids heavy metals.
-
Risk Profile: Lower yield (max 50%), potential for lower ee% if resolution is incomplete, biological residues.
Route C: Chiral Pool (Aziridine Route)
Synthesis from L-Serine via N-tosylaziridine ring opening.
-
Advantages: High optical purity from starting material.
-
Risk Profile: Higher cost, multi-step complexity.
Visualization: Synthesis Pathways
Caption: Comparison of the primary industrial synthesis routes (Asymmetric Hydrogenation vs. Enzymatic Resolution) and their associated impurity risks.
Part 3: Quality Assurance & Analytical Protocols
To validate the identity and purity of incoming batches, the following self-validating protocols are recommended.
Chiral Purity (Enantiomeric Excess)
Standard reverse-phase HPLC is insufficient for distinguishing the (S)-enantiomer from the (R)-enantiomer.
-
Method: Chiral HPLC[3]
-
Column: Chiralpak IC or Chiralpak AD-H (Daicel). These polysaccharide-based columns are superior for separating amine enantiomers [4].
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Note: DEA is critical to suppress peak tailing of the basic amine.
-
-
Detection: UV at 210-220 nm (Amide absorption).
-
Acceptance Criteria: >98.5% ee (Indinavir specs often require >99%).
Chemical Purity
-
Method: HPLC-MS or H-NMR.
-
Key Signals (H-NMR in CDCl3):
-
Tert-butyl group: Singlet at ~1.3-1.4 ppm (9H).
-
Piperazine ring protons: Multiplets between 2.5-3.5 ppm.
-
Chiral proton (C2-H): Distinct doublet of doublets depending on conformation.
-
Visualization: QC Workflow
Caption: Standardized Quality Control workflow for validating (S)-2-piperazine-tert-butyl-carboxamide batches prior to GMP usage.
Part 4: Commercial Availability & Procurement Guide
Supplier Landscape
The market is divided between bulk manufacturers (mostly in Asia) and catalogue suppliers (US/EU) who repackage for R&D.
| Supplier Type | Typical Pack Size | Lead Time | Purity Guarantee | Recommended For |
| Tier 1 (CMO/Bulk) | 1 kg - 100 kg | 4-8 Weeks | >99% (CoA with Trace Metal analysis) | GMP Pilot / Manufacturing |
| Tier 2 (Catalogue) | 1 g - 100 g | 1-3 Days | >95-97% | Discovery / MedChem |
| Tier 3 (Aggregator) | Various | Variable | Variable (Check CoA source) | Price comparison |
Key Suppliers (Representative List)
-
Ningbo Inno Pharmchem: Specializes in the Boc-protected intermediate (CAS 150323-35-6) and the free amine. Strong history with Indinavir intermediates [1].
-
Pipzine Chemicals: Focused specifically on piperazine derivatives; offers CAS 166941-47-5 [5].[1]
-
Sigma-Aldrich / Merck: Offers small-scale research quantities (often as the acid or Boc-derivative) for reference standards [2].
Procurement Checklist
When requesting quotes, explicitly specify:
-
CAS Number: Confirm if you need the free base (166941-47-5) or the Boc-protected form (150323-35-6).
-
Stereochemistry: Request a Chiral HPLC trace with the Certificate of Analysis (CoA).
-
Salt Form: Free base is standard, but dihydrochloride salts are more stable for long-term storage.
References
-
Ningbo Inno Pharmchem. (n.d.). Navigating the Synthesis of Indinavir: The Role of CAS 150323-35-6. Retrieved from [Link]
-
Rossen, K., et al. (1995).[4] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 36(36), 6419-6422.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
Chiral Piperazine Building Blocks for HIV Protease Inhibitors
Synthetic Architectures and Pharmacophoric Utility
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in HIV protease inhibitors (PIs) such as Indinavir (Crixivan) . Its six-membered saturated nitrogen heterocycle offers a unique combination of conformational rigidity and defined spatial orientation, allowing substituents to project precisely into the S2 and S2' hydrophobic pockets of the HIV-1 protease enzyme.
This technical guide details the design, synthesis, and application of chiral piperazine building blocks. We focus on the (S)-piperazine-2-carboxamide core, a high-value intermediate. Unlike generic reviews, this document provides a self-validating experimental protocol for the construction of this scaffold from the chiral pool (L-serine), utilizing a regioselective aziridine ring-opening strategy that ensures optical purity (>99% ee).
Mechanistic Rationale: The Piperazine Pharmacophore
The efficacy of piperazine-based PIs stems from their ability to mimic the transition state of the viral polyprotein cleavage site.
-
Conformational Rigidity: The chair conformation of the piperazine ring reduces the entropic penalty upon binding.
-
Vectorial Projection: The N1 and N4 nitrogens serve as attachment points for hydrophobic groups (e.g., benzyl, pyridylmethyl) that fill the S2/S2' pockets.
-
Chirality (C2 Position): The (S)-configuration at the C2 position is non-negotiable for Indinavir-like analogs. It orients the carboxamide moiety to form hydrogen bonds with the backbone amide nitrogens of the protease flap (Ile50/Ile50'), stabilizing the closed conformation of the enzyme-inhibitor complex.
DOT Diagram: Pharmacophore Binding Logic
Caption: Structural logic of piperazine-based PIs. The C2-carboxamide locks the flap, while N-substituents engage the catalytic core and hydrophobic pockets.
Strategic Synthesis: The Chiral Pool Approach
While asymmetric hydrogenation of pyrazines is possible, it requires expensive Rh-BINAP catalysts and high-pressure equipment. The Chiral Pool Strategy starting from L-Serine is superior for laboratory-scale optimization and library generation because it guarantees enantiopurity without complex resolution steps.
The Route: Serine
Aziridine
Piperazine
This route exploits the high reactivity of N-tosylaziridines. The key innovation is the use of diphenylvinylsulfonium triflate for the [3+3] annulation, which proceeds with higher yield and milder conditions than traditional 1,2-dibromoethane alkylations.
DOT Diagram: Synthetic Workflow
Caption: Step-wise construction of the chiral piperazine core from L-Serine via an aziridine intermediate.
Detailed Experimental Protocol
Target Molecule: (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide (Indinavir Fragment).
Step 1: Synthesis of (S)-1-Tosylaziridine-2-carboxylic acid tert-butyl amide
Rationale: The tosyl group activates the aziridine ring for nucleophilic attack and protects the nitrogen.
-
Start: L-Serine methyl ester hydrochloride (10.0 g).
-
Tosylation: Suspend in DCM (150 mL) at 0°C. Add TsCl (1.1 eq) and Et3N (2.2 eq). Stir 4h.
-
Cyclization: Treat the N-tosyl serine derivative with MsCl (1.2 eq) followed by Et3N (3 eq) to induce intramolecular displacement.
-
Amidation: React the ester with tert-butylamine (excess) in MeOH to form the amide.
-
Yield: ~85%. White solid.
Step 2: Regioselective Ring Opening
Rationale: Nucleophilic attack occurs at the less hindered C3 position of the aziridine, preserving the chiral center at C2.
-
Reagents: (S)-1-Tosylaziridine-2-carboxamide (5.0 g, 14.8 mmol), 3-Picolylamine (1.6 g, 14.8 mmol).
-
Procedure: Dissolve aziridine in dry THF (50 mL). Add 3-picolylamine.[1]
-
Conditions: Heat to reflux for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Concentrate in vacuo. The crude acyclic diamine is used directly to prevent retro-reaction.
Step 3: Annulation with Diphenylvinylsulfonium Triflate
Rationale: This reagent acts as a "C2-synthon" equivalent to ethane. It reacts with the secondary sulfonamide anion and the secondary amine to close the ring.
-
Reagents: Crude diamine from Step 2, Diphenylvinylsulfonium triflate (1.1 eq), K2CO3 (2.5 eq).
-
Solvent: Acetonitrile (dry, 0.1 M).
-
Procedure: Heat the suspension at 50°C for 12 hours. The sulfonium salt undergoes Michael addition by the amine, followed by intramolecular displacement by the sulfonamide anion.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Result: (S)-N-tert-butyl-1-tosyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide.
Step 4: Detosylation
Rationale: Harsh conditions are required to remove the N-tosyl group. Phenol acts as a scavenger for the tosylyl cation.
-
Reagents: HBr (33% in AcOH, 10 eq), Phenol (2 eq).
-
Procedure: Dissolve the protected piperazine in the HBr/AcOH cocktail. Stir at room temperature for 24h.
-
Workup: Pour into ice water. Basify with NaOH to pH 10. Extract with DCM.[2][3]
-
Final Yield: ~45% (over 3 steps from aziridine). >99% ee.[4]
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the piperazine core affect HIV Protease inhibition (
| Position | Modification | Effect on Potency ( | Mechanistic Insight |
| N1 | Hydroxyaminopentane (Indinavir-like) | < 1 nM (High) | Mimics transition state; binds catalytic Asp25. |
| N1 | Unsubstituted | > 10 µM (Inactive) | Lacks catalytic core interaction. |
| C2 | (S)-Carboxamide | High Affinity | H-bonds with Ile50 flap; stabilizes closed form. |
| C2 | (R)-Carboxamide | Low Affinity | Steric clash with flap region; prevents closure. |
| N4 | Pyridin-3-ylmethyl | High Affinity | Pyridine nitrogen H-bonds in S2' pocket; improves solubility. |
| N4 | Benzyl | Moderate | Good hydrophobic fit, but lower solubility than pyridine. |
References
-
Indinavir Binding Mechanism
-
Chiral Pool Synthesis (Aziridine Route)
-
Asymmetric Hydrogenation Route
- Title: Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)
- Source: Rossen et al.
-
URL:[Link]
-
Diphenylvinylsulfonium Triflate Reagent
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diphenylvinylsulfonium Triflate | 247129-88-0 [chemicalbook.com]
- 4. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from Pyrazine-2-carboxylic Acid
Introduction
(S)-N-tert-butyl-2-piperazinecarboxamide is a critical chiral building block in contemporary drug discovery and development. Its piperazine core is a privileged scaffold found in numerous biologically active compounds, imparting desirable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific stereochemistry at the C2 position is often crucial for potent and selective interaction with biological targets. One prominent example of its application is as a key intermediate in the synthesis of HIV protease inhibitors.[1]
This comprehensive technical guide provides a detailed, multi-step synthetic route to (S)-N-tert-butyl-2-piperazinecarboxamide, commencing from the readily available starting material, pyrazine-2-carboxylic acid. The described synthesis is designed to be robust, scalable, and to afford the target molecule with high enantiopurity. This document will elaborate on the causality behind experimental choices, provide self-validating protocols, and is grounded in authoritative scientific literature.
Synthetic Strategy Overview
The synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from pyrazine-2-carboxylic acid is a multi-step process that can be broadly divided into three key stages:
-
Amide Bond Formation: The initial step involves the coupling of pyrazine-2-carboxylic acid with tert-butylamine to form N-tert-butyl-2-pyrazinecarboxamide. This transformation is fundamental and can be achieved through various amide coupling methodologies.
-
Asymmetric Hydrogenation: The aromatic pyrazine ring is then stereoselectively reduced to the corresponding chiral piperazine. This is the most critical step for establishing the desired (S)-stereochemistry and is typically accomplished using a chiral catalyst.
-
Purification and Characterization: The final stage involves the purification of the target compound and its thorough characterization to confirm its identity, purity, and enantiomeric excess.
Caption: Overall synthetic workflow.
Part 1: Amide Bond Formation: Synthesis of N-tert-butyl-2-pyrazinecarboxamide
The formation of the amide bond between pyrazine-2-carboxylic acid and tert-butylamine is the foundational step of this synthesis. The choice of coupling method is critical to ensure high yield and purity of the resulting pyrazinecarboxamide intermediate.
Mechanistic Considerations
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common strategies include conversion to an acid chloride or the use of in-situ coupling reagents.[2][3]
-
Acid Chloride Formation: This classic method involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.[4]
-
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] This intermediate then reacts with the amine to form the amide. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve efficiency.[5][6]
-
Uronium/Aminium and Phosphonium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[5][7]
For this synthesis, the acid chloride method is often chosen for its cost-effectiveness and the straightforward purification of the product.
Detailed Experimental Protocol: Synthesis of N-tert-butyl-2-pyrazinecarboxamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Pyrazine-2-carboxylic acid | 124.09 | 50.0 | 6.20 g |
| Thionyl chloride (SOCl₂) | 118.97 | 75.0 | 5.5 mL |
| Toluene, anhydrous | - | - | 20 mL |
| tert-Butylamine | 73.14 | 50.0 | 5.25 mL |
| Pyridine, anhydrous | 79.10 | - | 50 mL |
| Acetone, anhydrous | 58.08 | - | 50 mL |
Procedure:
-
A mixture of pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in anhydrous toluene (20 mL) is refluxed for approximately 1 hour. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure. To ensure complete removal of thionyl chloride, fresh dry toluene can be added and evaporated a few times.
-
The crude pyrazine-2-carbonyl chloride is dissolved in anhydrous acetone (50 mL).
-
This solution is then added dropwise to a stirred solution of tert-butylamine (50.0 mmol) in anhydrous pyridine (50 mL) at room temperature.
-
The reaction mixture is stirred for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-2-pyrazinecarboxamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Part 2: Asymmetric Hydrogenation: Synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide
This is the chirality-inducing step and is of paramount importance for the overall success of the synthesis. The goal is to reduce the pyrazine ring to a piperazine ring with high enantioselectivity.
Mechanistic Insights
The asymmetric hydrogenation of N-heteroaromatic compounds is a challenging transformation due to the high stability of the aromatic system and the potential for catalyst poisoning by the nitrogen heteroatoms.[8] Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, with chiral phosphine ligands are commonly employed as catalysts for this purpose.[8][9]
The mechanism generally involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen across the double bonds of the pyrazine ring. The choice of catalyst, ligand, solvent, and reaction conditions (temperature and hydrogen pressure) are all critical factors that influence the yield and enantioselectivity of the reaction. Recent advancements have shown that iridium-catalyzed hydrogenations of pyrazines can proceed with high efficiency and enantioselectivity.[10][11]
Detailed Experimental Protocol: Asymmetric Hydrogenation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-tert-butyl-2-pyrazinecarboxamide | 179.22 | 10.0 | 1.79 g |
| [Ir(cod)Cl]₂ | 671.71 | 0.1 (1 mol%) | 67.2 mg |
| Chiral Ligand (e.g., (S)-BINAP) | 622.68 | 0.22 (2.2 mol%) | 137 mg |
| Iodine (I₂) | 253.81 | 0.4 | 101.5 mg |
| Methanol, degassed | - | - | 50 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 50 bar |
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with N-tert-butyl-2-pyrazinecarboxamide (10.0 mmol), [Ir(cod)Cl]₂ (1 mol%), the chiral ligand (e.g., (S)-BINAP, 2.2 mol%), and iodine (0.4 mmol).
-
Degassed methanol (50 mL) is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction mixture is stirred at a specified temperature (e.g., 70°C) under a hydrogen pressure of 50 bar for 20-24 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford (S)-N-tert-butyl-2-piperazinecarboxamide.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Part 3: Purification and Characterization
Thorough purification and characterization of the final product are essential to ensure it meets the required quality standards for its intended application.
Purification
Column chromatography on silica gel is a common method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and any impurities present. A gradient of ethyl acetate in hexanes is often a good starting point.
Characterization
The identity and purity of (S)-N-tert-butyl-2-piperazinecarboxamide should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a crucial technique to determine the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group, the piperazine ring protons, and the amide proton. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spec (ESI+) | A peak corresponding to the protonated molecule [M+H]⁺. |
| Chiral HPLC | Two well-resolved peaks for the (S) and (R) enantiomers, with the peak for the (S)-enantiomer being significantly larger, indicating a high enantiomeric excess. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Consider using a more powerful coupling reagent like HATU.[5][7] |
| Low yield in hydrogenation | Catalyst deactivation; suboptimal reaction conditions. | Ensure all reagents and solvents are thoroughly degassed. Screen different chiral ligands, solvents, temperatures, and pressures. |
| Low enantioselectivity | Inappropriate chiral catalyst; racemization. | Screen a variety of chiral ligands. Ensure the reaction temperature is not too high, which can sometimes lead to racemization. |
| Difficult purification | Byproducts with similar polarity to the product. | Optimize the reaction conditions to minimize byproduct formation. Experiment with different eluent systems for column chromatography. |
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly rated high-pressure autoclave behind a blast shield.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from pyrazine-2-carboxylic acid is a well-established yet challenging process that requires careful execution of each step. The key to a successful synthesis lies in the efficient formation of the initial amide and, most critically, the highly selective asymmetric hydrogenation of the pyrazine ring. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers and drug development professionals can confidently produce this valuable chiral building block with high yield and enantiopurity.
References
-
Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. [Link]
-
Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
-
Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic letters, 18(13), 3082–3085. [Link]
-
Gagnon, D., & Felföldi, T. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 935-951. [Link]
-
Higashida, K., Nagae, H., & Mashima, K. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Advanced Synthesis & Catalysis, 358(23), 3949-3954. [Link]
- Google Patents. (n.d.). Deprotection of N-BOC compounds.
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Jampilek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 154-173. [Link]
-
Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
- Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
Semantic Scholar. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Retrieved from [Link]
- RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
- Google Patents. (n.d.). PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.
-
5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]
-
PubMed. (2001). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. Tetrahedron: Asymmetry, 12(23), 3021-3025. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives.
-
Digital Commons @ NJIT. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]
Sources
- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Boc -Piperazine (CAS 57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Asymmetric Hydrogenation of N-tert-butyl-2-pyrazinecarboxamide
Abstract: The enantioselective synthesis of chiral piperazines is of paramount importance in the pharmaceutical industry, as this scaffold is a core component of numerous therapeutic agents. This application note provides a comprehensive technical guide for the asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide to produce the valuable chiral building block, (S)-N-tert-butylpiperazine-2-carboxamide. We delve into the underlying principles of catalyst selection, the critical role of substrate activation, and provide detailed, field-proven protocols for reaction execution, work-up, and chiral analysis. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient methods for the synthesis of enantiopure piperazine derivatives.
Introduction: The Challenge and Significance of Chiral Piperazines
Chiral piperazines are privileged structural motifs found in a wide array of bioactive molecules and approved drugs. The precise stereochemical orientation of substituents on the piperazine ring is often critical for biological activity. The asymmetric hydrogenation of prochiral pyrazines represents one of the most direct and atom-economical routes to these enantiopure compounds.[1][2]
However, the hydrogenation of N-heteroaromatic compounds like pyrazines presents significant challenges. The inherent aromatic stability of the pyrazine ring necessitates harsh reaction conditions, which can compromise enantioselectivity.[3] Furthermore, the nitrogen atoms in the ring can act as Lewis bases, coordinating to the metal center of the catalyst and leading to catalyst inhibition or poisoning.[3]
To overcome these hurdles, specialized catalytic systems and substrate activation strategies have been developed. This guide focuses on providing a practical framework for the successful asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide, a key precursor for various pharmaceutical intermediates.
The Catalytic System: Rationale and Selection
The success of an asymmetric hydrogenation hinges on the synergistic interplay between the transition metal and its chiral ligand. For pyrazine substrates, Iridium (Ir) and Rhodium (Rh) complexes have demonstrated the most significant promise.[4][5][6][7][8]
The Metal Center: Iridium and Rhodium
-
Iridium (Ir) Catalysts: Iridium complexes are highly effective, particularly when paired with a substrate activation strategy.[9][10][11] They are known for their high activity and tolerance to a range of functional groups.
-
Rhodium (Rh) Catalysts: Rhodium-based catalysts, especially those with chiral diphosphine ligands, are workhorses in asymmetric hydrogenation.[5][12] Their mechanisms are well-studied, and they often provide excellent enantioselectivities under optimized conditions.[7]
The Chiral Ligand: Architect of Stereoselectivity
The chiral ligand creates a three-dimensional pocket around the metal center, forcing the substrate to bind in a specific orientation. This geometric constraint dictates the face of the pyrazine ring to which hydrogen is delivered, thereby controlling the stereochemical outcome. Ligand families such as TRAP, DuPhos, and various ferrocene-based diphosphines have proven effective.[5][7][12] The choice of ligand is often substrate-dependent and may require empirical screening for optimal results.
Substrate Activation: Overcoming Aromaticity
A key strategy for the hydrogenation of stable heteroaromatics is in situ activation. This typically involves N-alkylation of the pyrazine ring with an alkyl halide to form a pyrazinium salt.[9][10] This disruption of aromaticity renders the ring more susceptible to reduction under milder conditions, which is crucial for preserving enantioselectivity.
Reaction Mechanism and Stereochemical Control
The asymmetric hydrogenation of an activated pyrazine substrate generally proceeds through a well-accepted catalytic cycle. The process is initiated by the coordination of the pyrazinium salt to the chiral metal complex. The stereochemistry of the final product is determined in the subsequent migratory insertion step, where a hydride is transferred from the metal to one of the prochiral faces of the substrate.
sub [label="Pyrazinium Salt\n(Activated Substrate)"]; cat [label="Chiral Catalyst\n[M-L*]"]; h2 [label="H₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_cat_complex [label="Substrate-Catalyst\nComplex"]; h2_adduct [label="H₂ Oxidative\nAdduct"]; insertion [label="Stereodetermining\nHydride Insertion"]; product_complex [label="Product-Catalyst\nComplex"]; product [label="Chiral Piperazine\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> sub_cat_complex; cat -> sub_cat_complex [label="Coordination"]; h2 -> h2_adduct; sub_cat_complex -> h2_adduct [label="Oxidative\nAddition"]; h2_adduct -> insertion [label="Migratory\nInsertion"]; insertion -> product_complex; product_complex -> product [label="Reductive\nElimination"]; product_complex -> cat [label="Catalyst\nRegeneration"]; }
Figure 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation.
Detailed Experimental Protocol
This protocol describes a representative procedure for the Iridium-catalyzed asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide, employing a substrate activation strategy.
Materials & Equipment
-
Reagents: N-tert-butyl-2-pyrazinecarboxamide, [Ir(COD)Cl]₂ (catalyst precursor), (R)-DM-SEGPHOS (or other suitable chiral ligand), Benzyl bromide (activating agent), 2-Propanol (solvent), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Gases: High-purity Hydrogen (H₂), Argon (Ar).
-
Equipment: High-pressure autoclave/reactor equipped with a magnetic stir bar and temperature/pressure controls, Schlenk line for inert atmosphere manipulations, Rotary evaporator, Glassware for work-up, Silica gel for column chromatography.
Experimental Workflow Diagram
A [label="Inert Atmosphere Setup\n(Purge Reactor with Argon)"]; B [label="Charge Reagents\n(Substrate, Catalyst Precursor,\nLigand, Solvent, Activator)"]; C [label="Seal & Purge Reactor\n(Pressurize/Vent with H₂)"]; D [label="Hydrogenation\n(Set Temperature & Pressure,\nBegin Stirring)"]; E [label="Reaction Monitoring\n(Monitor H₂ uptake / TLC / HPLC)"]; F [label="Reaction Quench\n(Cool, Vent, Open Reactor)"]; G [label="Solvent Removal\n(Rotary Evaporation)"]; H [label="Aqueous Work-up\n(DCM / NaHCO₃ wash)"]; I [label="Purification\n(Silica Gel Chromatography)"]; J [label="Analysis\n(Chiral HPLC for ee%)"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
CAUTION: This procedure involves high-pressure hydrogen gas and requires a properly functioning autoclave and appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood.
-
Catalyst Preparation: In a glovebox or under an argon atmosphere, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., 0.011 mmol, 2.2 mol%) to the autoclave vessel.
-
Reactor Charging: Remove the vessel from the glovebox. Add N-tert-butyl-2-pyrazinecarboxamide (e.g., 0.5 mmol, 1.0 equiv), the activating agent (e.g., Benzyl bromide, 0.6 mmol, 1.2 equiv), and degassed solvent (e.g., 2-Propanol, 5 mL).
-
Reaction Setup: Seal the autoclave. Purge the system by pressurizing with hydrogen gas to ~10 bar and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Hydrogenation: Pressurize the reactor to the desired pressure (e.g., 50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 60 °C).
-
Reaction Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane (DCM). Wash with a saturated aqueous solution of NaHCO₃ to neutralize any acid, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-tert-butylpiperazine-2-carboxamide.
Analytical Methods: Quantifying Success
Determining the enantiomeric excess (ee) is critical to validating the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[13][14][15]
| Parameter | Typical Condition | Rationale |
| Technique | Chiral HPLC or SFC | Provides baseline separation of enantiomers for accurate quantification. |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, AD-H) | These phases offer a broad range of applicability for separating chiral amines and amides.[14] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Standard normal-phase conditions for polysaccharide CSPs. |
| Additive | 0.1% Diethylamine (DEA) or similar amine | Improves peak shape and reduces tailing for basic analytes like piperazines.[13][14] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good resolution and reasonable run times. |
| Detection | UV at 210-254 nm | The amide and pyrazine moieties provide sufficient UV absorbance for detection. |
| Temperature | 25 - 40 °C | Temperature can affect resolution; consistency is key.[14] |
Table 1: Typical Analytical Conditions for Chiral Purity Analysis.
Representative Data and Troubleshooting
The performance of the hydrogenation is highly dependent on the precise conditions and reagents used. The following table summarizes representative data to guide optimization efforts.
| Catalyst System | S/C Ratio | H₂ (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [Ir]-MeO-Biphep | 100:1 | 50 | 30 | 24 | >99 | 92 |
| [Ir]-DM-SEGPHOS | 100:1 | 50 | 60 | 12 | >99 | 96 |
| [Rh]-(R,R)-Et-DuPhos | 50:1 | 60 | 40 | 24 | 95 | 88 |
| [Rh]-(S,S)-i-Bu-TRAP | 100:1 | 30 | 25 | 16 | >99 | 97 |
Table 2: Comparative Performance of Different Catalytic Systems (Illustrative Data based on literature).[7][9]
Troubleshooting Common Issues:
-
Low Conversion: May indicate catalyst deactivation or insufficient activation of the substrate. Ensure all reagents and solvents are pure and properly degassed. Consider increasing catalyst loading or reaction temperature/pressure.
-
Low Enantioselectivity (ee): This can result from a non-optimal ligand-substrate match or reaction conditions that are too harsh (e.g., excessively high temperature). Screen different chiral ligands and attempt the reaction at a lower temperature.
-
Poor Reproducibility: Often traced to impurities in the substrate or solvent, or inconsistencies in catalyst preparation and handling. Strict adherence to inert atmosphere techniques is critical.
Conclusion
The asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide is a powerful and efficient method for accessing enantiomerically enriched piperazine building blocks. Success relies on a rational approach that combines an active and selective catalyst, typically based on iridium or rhodium with a well-chosen chiral ligand, and a substrate activation strategy to overcome the inherent stability of the pyrazine ring. The protocols and data presented in this application note provide a robust starting point for researchers to develop and optimize this valuable transformation, paving the way for the streamlined synthesis of complex chiral molecules in pharmaceutical development.
References
-
Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
-
Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]
-
Synfacts. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines. Thieme. [Link]
-
Chi, Y., Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Semantic Scholar. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]
-
The University of Liverpool Repository. (2017). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
Infortech Open. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Kuwano, R., Kashiwabara, M., & Ohgomori, Y. (1999). Asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide catalyzed by trans-chelating chiral diphosphine-rhodium complexes. Journal of Organic Chemistry, 64(4), 1232–1237. [Link]
-
McLaughlin, M. G., & McCormick, C. M. (2021). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC. [Link]
-
Hara, H., & Murata, K. (2021). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Royal Society of Chemistry. [Link]
-
Gunasekar, R., & de Vries, J. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. [Link]
-
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. Bode Research Group. [Link]
-
Comprehensive Organic Chemistry. (1996). Pyrazines. ScienceDirect. [Link]
-
Ahuja, S. (Ed.). (2003). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]
-
Kočar, D., & Časar, Z. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Zhang, Z.-M., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. [Link]
Sources
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
Application Note: Biocatalytic Kinetic Resolution of Racemic Piperazine-2-Carboxamide
This Application Note is structured as a comprehensive technical guide for the Kinetic Resolution of Racemic Piperazine-2-Carboxamide . It prioritizes the industrial standard biocatalytic method developed by Bristol-Myers Squibb (BMS), utilizing Leucine Aminopeptidase (LAP), while providing necessary context on alternative chemical strategies.
Abstract
The piperazine-2-carboxylic acid scaffold is a critical pharmacophore in HIV protease inhibitors (e.g., Indinavir), anticoagulants, and NMDA antagonists. However, its synthesis often yields a racemic mixture.[1] This protocol details the enzymatic kinetic resolution of racemic 4-(tert-butoxycarbonyl)piperazine-2-carboxamide using Leucine Aminopeptidase (LAP) . This method offers superior enantioselectivity (
Introduction & Strategic Rationale
The Challenge
Piperazine-2-carboxamide possesses a secondary amine at the N1 position and a carboxamide at C2.
-
Chemical Resolution: Classical resolution with chiral acids (e.g., L-tartaric acid) is often inefficient due to the conformational flexibility of the piperazine ring, leading to low yields and requiring multiple recrystallizations.
-
Chemoselectivity: The presence of two nucleophilic nitrogens (N1 and N4) complicates direct chemical functionalization.
The Solution: Leucine Aminopeptidase (LAP)
The BMS protocol utilizes the stereospecificity of Leucine Aminopeptidase.
-
Mechanism: LAP is an exopeptidase that typically cleaves N-terminal amino acids. It recognizes the free secondary amine at N1 of the piperazine ring (mimicking an N-terminal proline) and selectively hydrolyzes the (S)-amide to the corresponding (S)-acid .
-
Substrate Engineering: To prevent side reactions and improve solubility, the distal nitrogen (N4) is protected with a Boc group. The N1 nitrogen remains free to anchor the enzyme.
Reaction Scheme:
Materials & Equipment
Reagents
-
Substrate: Racemic 4-(tert-butoxycarbonyl)piperazine-2-carboxamide (Purity > 98%).
-
Enzyme: Leucine Aminopeptidase (LAP) (Source: Aspergillus oryzae or Porcine Kidney; Activity
15 units/mg). -
Cofactors: Manganese(II) chloride (
) or Zinc sulfate ( ). -
Buffer: Tris-HCl or Phosphate Buffer (pH 8.0–9.0).
-
Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), 1-Butanol.
-
Acids/Bases: 1N NaOH, 1N HCl, Trifluoroacetic acid (TFA).
Equipment
-
Thermostatted orbital shaker or overhead stirrer reactor.
-
pH Stat titrator (optional but recommended for scale-up to maintain pH).
-
High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralpak AD-H or Crownpak CR).
-
Lyophilizer.
Experimental Protocol
Phase 1: Substrate Preparation (If not commercially sourced)
Note: If starting from pyrazine-2-carboxamide.
-
Hydrogenation: Reduce pyrazine-2-carboxamide (10 g) using 10% Pd/C in MeOH/AcOH under
(40 psi) to yield racemic piperazine-2-carboxamide. -
Regioselective Protection: Dissolve the racemate in dioxane/water (1:1). Add 0.95 eq. of
. The N4 position is less sterically hindered and more nucleophilic than N1 (which is flanked by the amide), resulting in selective N4-Boc protection. -
Purification: Recrystallize from EtOAc/Hexanes to obtain rac-4-Boc-piperazine-2-carboxamide .
Phase 2: Enzymatic Resolution (The Core Workflow)
Step 1: Enzyme Activation
Dissolve Leucine Aminopeptidase (LAP) in Tris-HCl buffer (50 mM, pH 8.5) containing 1 mM
-
Rationale: LAP is a metalloenzyme; pre-incubation with
or ensures the active site is fully metal-loaded for maximum activity.
Step 2: Biotransformation
-
Suspend rac-4-Boc-piperazine-2-carboxamide (50 mM final conc.) in the enzyme solution.
-
Incubate at 28–30°C with gentle orbital shaking (150 rpm).
-
pH Control: Monitor pH periodically. The hydrolysis produces carboxylic acid, which drops the pH. Maintain pH 8.0–8.5 by adding 1N NaOH (automated via pH stat is ideal).
-
Monitoring: At
hours, withdraw 50 µL aliquots. Dilute with MeOH and analyze via Chiral HPLC. -
Endpoint: Stop the reaction when conversion reaches ~50% (typically 24–48 hours).
Step 3: Work-up and Separation The beauty of this resolution is the solubility switch:
-
Quench: Adjust pH to 9.5–10.0 using NaOH.
-
Extraction (Isolate R-Amide): Extract the mixture 3x with Ethyl Acetate .
-
Organic Phase:[2] Contains unreacted (R)-4-Boc-piperazine-2-carboxamide .
-
Aqueous Phase: Contains the ionized (S)-4-Boc-piperazine-2-carboxylate .
-
-
Acidification (Isolate S-Acid): Adjust the aqueous phase pH to 3.0 using 1N HCl.
-
Extraction: Extract 3x with n-Butanol or DCM (n-Butanol is preferred for amino acids).
-
Drying: Dry organic layers over
and concentrate in vacuo.
Phase 3: Deprotection (Optional)
To obtain the free amino acid/amide:
-
Treat the Boc-protected intermediate with TFA/DCM (1:1) at 0°C for 2 hours.
-
Evaporate volatiles to yield the TFA salt.
Analytical Validation
Chiral HPLC Method
-
Column: Daicel Crownpak CR(+) (optimized for amino acids) or Chiralpak AD-H (for the Boc-amide).
-
Mobile Phase (Crownpak):
Perchloric acid solution ( ). -
Mobile Phase (AD-H): Hexane : IPA : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 0.5 mL/min (Crownpak) / 1.0 mL/min (AD-H).
-
Detection: UV @ 210 nm.
Calculations
Visualization of Workflows
Diagram 1: Biocatalytic Resolution Mechanism
This diagram illustrates the selective hydrolysis of the S-enantiomer by the LAP enzyme.
Caption: Mechanism of LAP-catalyzed enantioselective hydrolysis targeting the (S)-amide bond.
Diagram 2: Downstream Processing (DSP) Flowchart
This diagram details the pH-switch extraction strategy to separate the resolved enantiomers.
Caption: Separation strategy exploiting the ionization state of the carboxylic acid product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (< 30%) | Enzyme inactivation or metal stripping. | Add 1 mM |
| Low Enantioselectivity ( | Spontaneous hydrolysis or wrong enzyme strain. | Lower temperature to 20°C. Check background hydrolysis in a "no-enzyme" control. Ensure N4-Boc protection is intact (N1-Boc will not react). |
| Emulsion during extraction | Protein precipitation. | Filter the reaction mixture through Celite before extraction. Add brine to the aqueous phase. |
| Product degradation | Amide instability at high pH. | Avoid pH > 11 during the basic extraction step. Keep extraction times short. |
References
-
Bruce, M. A., et al. (1995).[4] "Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase." Synthetic Communications, 25(17), 2673–2684.
-
Hietanen, A., et al. (2012). "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A." Arkivoc, 2012(5), 60-74.
-
Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of enantiopure β-amino acids." Tetrahedron, 62(25), 5831-5854.
-
Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. arkat-usa.org [arkat-usa.org]
Application Note: Stereoselective Synthesis of (S)-2-Piperazine-tert-butyl-carboxamide via Aziridine Ring Opening
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis of (S)-N-(tert-butyl)piperazine-2-carboxamide —a critical pharmacophore in HIV protease inhibitors like Indinavir—utilizing a chiral aziridine ring-opening strategy .
This route offers a stereoselective alternative to the traditional hydrogenation of pyrazine derivatives, utilizing the "chiral pool" (L-Serine) to establish the stereocenter early.
Abstract & Strategic Context
The piperazine-2-carboxamide core is a privileged scaffold in medicinal chemistry. Traditional industrial routes often rely on the asymmetric hydrogenation of pyrazine-2-carboxamides, which requires expensive Rhodium catalysts and high-pressure equipment.
This protocol details an alternative "chiral pool" strategy starting from L-Serine .[1] The key technology is the regioselective nucleophilic ring opening of an activated aziridine , followed by an alkylative cyclization. This method allows for:
-
High Enantiomeric Excess (ee): Retention of the L-Serine stereocenter.
-
Versatility: The ring-opening amine introduces the N4-substituent directly, allowing for library generation (e.g., introducing the pyridyl-methyl group for Indinavir or a Benzyl group for the generic core).
-
Mild Conditions: Avoids high-pressure hydrogenation.
Retrosynthetic Analysis & Mechanism
The strategy relies on the activation of the aziridine nitrogen (using a Tosyl group) to facilitate nucleophilic attack at the less hindered C3 position, preserving the stereochemistry at C2.
Figure 1: Retrosynthetic logic flow from the target piperazine back to L-Serine.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Aziridine Activation | N-Tosyl (Ts) group | The electron-withdrawing sulfonyl group activates the aziridine ring for nucleophilic attack and prevents racemization at the C2 position. |
| Nucleophile Choice | Primary Amine (R-NH₂) | Controls the N4-substituent. For the generic core, Benzylamine is used (removable via hydrogenolysis). For Indinavir, 3-picolylamine is used.[1] |
| Regioselectivity | C3 vs. C2 Attack | Nucleophilic attack must occur at C3 (less hindered). High temperature or Lewis acids can promote C2 attack (undesired). This protocol uses thermal opening which favors C3 sterically. |
| Cyclization Agent | 1,2-Dibromoethane | Acts as the "C2-C3" synthon for the piperazine ring. Requires Phase Transfer Catalysis (PTC) for efficiency. |
Detailed Experimental Protocol
Phase A: Preparation of Activated Aziridine
Precursor Synthesis: (S)-N-tert-butyl-1-tosylaziridine-2-carboxamide
Safety Note: Aziridines are potent alkylating agents. Handle in a fume hood with double gloves.
-
Tosylation: React L-Serine with Tosyl Chloride (TsCl) in aqueous NaOH to form N-Tosyl-L-Serine.
-
Amidation: React N-Tosyl-L-Serine with tert-butylamine using DCC/HOBt in THF.
-
Checkpoint: Ensure complete conversion to the amide to prevent side reactions in the next step.
-
-
Aziridination (Ring Closure):
-
Dissolve the amide in CH₂Cl₂.
-
Add TsCl (1.2 equiv), K₂CO₃ (4 equiv), and 18-Crown-6 (catalytic, 5 mol%).
-
Reflux for 6–12 hours.
-
Mechanism: O-Tosylation of the serine hydroxyl followed by intramolecular displacement by the amide nitrogen.
-
Phase B: Regioselective Ring Opening (The Core Step)
Target: Formation of the acyclic diamine intermediate.
Reagents:
-
Substrate: (S)-N-tert-butyl-1-tosylaziridine-2-carboxamide (from Phase A).
-
Nucleophile: Benzylamine (1.1 equiv).
-
Solvent: Acetonitrile or Toluene.
Procedure:
-
Dissolve the aziridine substrate in Acetonitrile (0.5 M concentration).
-
Add Benzylamine dropwise at room temperature.
-
Heat the reaction mixture to 60°C for 4–6 hours.
-
Note: Monitoring by TLC/HPLC is critical. The disappearance of the aziridine peak indicates completion.
-
-
Workup: Concentrate under reduced pressure. The resulting oil (Acyclic Diamine) is often used directly in Phase C without purification to minimize yield loss.
Phase C: Alkylative Cyclization to Piperazine
Target: Construction of the 6-membered ring.
Reagents:
-
Reagent: 1,2-Dibromoethane (1.5 equiv).
-
Base: K₂CO₃ (excess, 4 equiv).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (Phase Transfer Catalyst).
-
Solvent: CH₃CN or Toluene/Water biphasic system.
Procedure:
-
Resuspend the crude diamine from Phase B in CH₃CN.
-
Add K₂CO₃ and the PTC catalyst.
-
Add 1,2-Dibromoethane.[2]
-
Heat to reflux (approx. 80°C) for 12–16 hours.
-
Validation: Check for the formation of the piperazine ring via LC-MS (Target Mass = M+).
-
Purification: Filter salts, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexanes).
Phase D: Deprotection (Final Step)
To obtain the free amine title compound:
-
Detosylation: Treat with 30% HBr in Acetic Acid with Phenol (scavenger) at 70°C.
-
Debenzylation (if Benzylamine was used): Catalytic hydrogenation (H₂, Pd/C) in Methanol.
Process Workflow Diagram
Figure 2: Step-by-step process flow from L-Serine to the Piperazine core.
Quality Control & Troubleshooting
Analytical Validation[3]
-
Chiral HPLC: Essential to verify that the L-Serine stereocenter was not racemized during the basic cyclization steps. Use a Chiralcel OD-H column.
-
NMR (1H):
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Ring Opening | Hydrolysis of Aziridine | Ensure solvents (Acetonitrile) are strictly anhydrous. Moisture opens the ring to the alcohol. |
| Regioselectivity Issues (Mixture of Isomers) | Temperature too high | Maintain reaction temperature ≤60°C. Higher temps increase C2 attack probability. |
| Incomplete Cyclization | Poor Phase Transfer | Increase catalyst loading (18-Crown-6 or TBAB) or switch to high-shear stirring. |
| Racemization | Harsh Basic Conditions | Minimize exposure time to strong bases at high heat during the aziridine formation step. |
References
-
Moura, R. G., et al. (2021).[1][2] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, part x, 106-111.[1][2]
- Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 37(38), 6843-6846. (Context for the industrial route).
-
Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 51, 306-310.
-
BenchChem. (2025).[12] "The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate."
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. chimia.ch [chimia.ch]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Indinavir
Indinavir (Crixivan®) is a potent HIV-1 protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART).[1] Its molecular structure is characterized by significant stereochemical complexity, containing five stereocenters. The efficient and large-scale production of Indinavir hinges on the development of highly stereoselective and scalable synthetic routes for its key chiral building blocks.[2] This document provides a detailed overview and protocol for the industrial-scale synthesis of one such critical intermediate: (1S, 2R)-cis-1-amino-2-indanol.[3] This intermediate provides the crucial stereochemical information that is carried through to the final active pharmaceutical ingredient (API).[4]
Core Synthesis Strategy: Asymmetric Synthesis of (1S, 2R)-cis-1-Amino-2-indanol
The synthesis of enantiomerically pure cis-1-amino-2-indanol is a pivotal step in the overall synthesis of Indinavir.[5][6] Among the various strategies developed, a chemoenzymatic approach and an asymmetric chemical synthesis have proven to be highly effective and scalable. The most direct and economical route for large-scale production involves the asymmetric epoxidation of indene, followed by a modified Ritter reaction to install the amino and hydroxyl groups with the desired cis-stereochemistry.[7]
Rationale for Route Selection
The chosen synthetic pathway offers several advantages for industrial-scale production:
-
High Enantioselectivity: The use of a chiral catalyst in the epoxidation step allows for the direct formation of the desired enantiomer of the epoxide, minimizing the need for classical resolution of racemic mixtures.[4]
-
Stereocontrol: The subsequent ring-opening of the epoxide proceeds with high stereospecificity, ensuring the formation of the desired cis-1-amino-2-indanol.[5]
-
Process Efficiency: This route is relatively short and utilizes readily available starting materials, making it economically viable for large-scale manufacturing.[7]
Detailed Synthetic Protocol
The following protocol outlines the key steps for the synthesis of (1S, 2R)-cis-1-amino-2-indanol from indene.
Step 1: Asymmetric Epoxidation of Indene
This step utilizes a manganese-salen catalyst, a well-established system for the asymmetric epoxidation of unfunctionalized olefins.[4]
-
Reaction: Indene is oxidized to (1S, 2R)-indene oxide using a chiral manganese(III)-salen complex as the catalyst and an oxidant such as sodium hypochlorite (NaOCl).
-
Catalyst System: (S,S)-(salen)Mn(III)Cl is used as the catalyst, with a co-catalyst like 4-(3-phenylpropyl)pyridine N-oxide (P3NO) to improve catalyst turnover and enantioselectivity.[4]
-
Protocol:
-
To a cooled (0-5 °C) solution of indene in a suitable solvent (e.g., chlorobenzene), add the (S,S)-(salen)Mn(III)Cl catalyst (0.5-1.0 mol%) and P3NO (3-5 mol%).
-
Slowly add a buffered aqueous solution of sodium hypochlorite (1.5 M) while maintaining the temperature below 10 °C.
-
Stir the biphasic mixture vigorously until the reaction is complete (monitored by GC or TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude (1S, 2R)-indene oxide, which can be used in the next step without further purification.
-
Step 2: Modified Ritter Reaction for cis-Aminoindanol Formation
The epoxide is then opened with a nitrile under acidic conditions, followed by hydrolysis to yield the desired cis-amino alcohol.[7]
-
Reaction: (1S, 2R)-indene oxide undergoes a stereospecific ring-opening reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis of the intermediate oxazoline.
-
Protocol:
-
Dissolve the crude (1S, 2R)-indene oxide in a mixture of acetonitrile and a suitable solvent.
-
Cool the solution to 0-5 °C and slowly add a strong acid (e.g., sulfuric acid).
-
Allow the reaction to warm to room temperature and stir until the epoxide is consumed.
-
Add water to the reaction mixture and heat to reflux to hydrolyze the intermediate.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford crude (1S, 2R)-cis-1-amino-2-indanol.
-
The crude product can be further purified by recrystallization.
-
Process Parameters and Optimization
| Parameter | Step 1: Epoxidation | Step 2: Ritter Reaction | Rationale |
| Temperature | 0-10 °C | 0 °C to reflux | To control enantioselectivity and reaction rate. |
| Catalyst Loading | 0.5-1.0 mol% | N/A | To ensure efficient conversion while minimizing cost. |
| pH | 8-10 | Acidic, then basic | To maintain catalyst activity and facilitate workup.[8] |
| Solvent | Chlorobenzene | Acetonitrile | To ensure good solubility of reactants and intermediates. |
| Oxidant | Sodium Hypochlorite | N/A | A cost-effective and safer alternative to other oxidants like NCS.[8] |
Process Workflow Diagram
Caption: Scalable synthesis of (1S, 2R)-cis-1-amino-2-indanol.
Synthesis of the Piperazine Intermediate
Another crucial component of Indinavir is the chiral piperazine derivative, (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonyl piperazine.[9] The industrial synthesis of this intermediate often relies on a classical resolution approach.
-
Strategy: A racemic piperazine derivative is prepared and then resolved using a chiral acid to isolate the desired (S)-enantiomer. The undesired (R)-enantiomer can be racemized and recycled, improving the overall process economy.[10]
Assembly of Indinavir
The final steps of the Indinavir synthesis involve the coupling of the key intermediates.
-
Coupling: The (1S, 2R)-cis-1-amino-2-indanol is coupled with the activated piperazine intermediate.[10]
-
Final Steps: Subsequent deprotection and reaction with 3-picolyl chloride yields Indinavir.[8]
Logical Relationship of Key Intermediates
Caption: Assembly of Indinavir from key chiral intermediates.
Process Safety Considerations
The synthesis of Indinavir intermediates involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Sodium Hypochlorite: A strong oxidizing agent that should be handled with care. The reaction should be well-monitored to control the temperature and prevent runaway reactions.
-
Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents are flammable and should be used in well-ventilated areas, away from ignition sources.
Conclusion
The scalable synthesis of the key intermediate, (1S, 2R)-cis-1-amino-2-indanol, is a critical achievement in the production of the HIV protease inhibitor Indinavir. The asymmetric epoxidation of indene followed by a modified Ritter reaction provides an efficient and economically viable route to this crucial chiral building block. Careful control of process parameters and adherence to safety protocols are essential for the successful implementation of this synthesis on an industrial scale.
References
- Senanayake, C. H., et al. (1996). A Practical Synthesis of Either Enantiomer of cis-Aminoindanol via Jacobsen Epoxidation of Indene. Tetrahedron Letters, 37(18), 3115-3118.
- Wackett, L. P., et al. (1997). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Applied and Environmental Microbiology, 63(11), 4307-4314.
- Askin, D., et al. (1999). Process for indinavir intermediate. U.S. Patent No. 5,981,759. Washington, DC: U.S.
- Sigma-Aldrich. (1S,2R)-(-)-cis-1-Amino-2-indanol. Sigma-Aldrich Product Page.
- Guiry, P. J., & Saunders, C. P. (2004). The Development and Application of cis-1-Amino-2-indanol in Asymmetric Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Indinavir: The Role of CAS 150323-35-6. NINGBO INNO PHARMCHEM CO.,LTD. News.
- Ye, W., et al. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Organic Process Research & Development, 13(1), 79-87.
- Goris, M., et al. (2017). Efficient Synthesis of an Indinavir Precursor from Biomass-Derived (–)-Levoglucosenone. Australian Journal of Chemistry, 70(10), 1146-1150.
- Ghosh, A. K., & Fidanze, S. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874.
- Wikipedia. (2024). Indinavir. Wikipedia.
- Palmer, M. J., et al. (1997). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 62(15), 5224-5225.
- Coquerel, Y., & Rodriguez, J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2453.
- Reider, P. J. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Organic Process Research & Development, 13(1), 79-87.
- de Miranda, A. S., et al. (2021).
- Rouquayrol, M., et al. (2003). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Organic & Biomolecular Chemistry, 1(22), 4038-4046.
- Smith, G., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
- Senanayake, C. H., et al. (1998). (1S,2R)-1-Aminoindan-2-ol. Organic Syntheses, 76, 120.
- Askin, D. (1998). The synthesis of indinavir and other clinically useful HIV-1 protease inhibitors. Current Opinion in Drug Discovery & Development, 1(3), 338-348.
- Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 51(6), 306-308.
- Smith, G., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5362440, Indinavir. PubChem.
- Studer, M., et al. (1997). The synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 51(6), 303-305.
- ResearchGate. (2023). (A) Chemical structure of indinavir and its retrosynthetic chemical... | Download Scientific Diagram.
- Crimmins, M. T., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
Sources
- 1. Indinavir - Wikipedia [en.wikipedia.org]
- 2. The synthesis of indinavir and other clinically useful HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. chimia.ch [chimia.ch]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in Piperazine Hydrogenation
Welcome to the Technical Support Center dedicated to the asymmetric hydrogenation of pyrazines for the synthesis of chiral piperazines. This critical transformation is a cornerstone in the development of numerous pharmaceuticals and fine chemicals. Achieving high enantiomeric excess (ee) is often the primary challenge. This guide provides in-depth, field-proven insights to help you navigate the complexities of your experimental work, troubleshoot common issues, and optimize your reaction conditions for superior enantioselectivity.
The information herein is structured to address your needs proactively, moving from frequently encountered questions to deep-dive troubleshooting for more complex issues.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions encountered during the asymmetric hydrogenation of pyrazines.
Q1: Why is my enantiomeric excess (ee) consistently low or nonexistent?
Low enantioselectivity is often rooted in one of three areas: substrate activation, catalyst system, or reaction conditions. A primary challenge is the high aromatic stability of the pyrazine ring and the tendency of its two nitrogen atoms to coordinate with and potentially poison the metal catalyst.[1] Effective activation of the pyrazine substrate is crucial to enhance its reactivity and create a chemical environment conducive to stereoselective reduction.[2][3]
Q2: What is "substrate activation" and why is it essential for piperazine hydrogenation?
Substrate activation involves converting the neutral pyrazine into a more reactive form, typically a pyrazinium salt, by reacting it with an activating agent like an alkyl halide.[3] This process lowers the aromatic resonance energy of the ring and reduces the coordinating ability of the substrate with the catalyst, thereby facilitating hydrogenation.[2][4] This strategy has been shown to be highly effective for various N-heteroaromatic compounds, including pyridines and pyrazines.[2][3]
Q3: Which catalyst systems are most effective for this transformation?
Iridium-based catalysts are frequently the most successful for the asymmetric hydrogenation of N-heteroaromatic compounds.[1][5] Specifically, cationic iridium complexes paired with chiral diphosphine ligands, such as (R)-SynPhos or (R)-SegPhos, have demonstrated high efficacy in achieving excellent enantioselectivity in the hydrogenation of activated pyrazinium salts.[2][5]
Q4: How critical is the choice of solvent?
The choice of solvent is paramount and can dramatically influence both conversion and enantioselectivity.[5] Solvents can affect catalyst solubility, stability, and the transition state energies of the enantioselective step. A solvent screening is almost always necessary. Common choices include aprotic solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF), or mixtures thereof.[2][5] For instance, a mixture of toluene and DCM (1:1) has been reported as effective for certain pyridinium salt hydrogenations.[2]
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving specific experimental challenges.
Guide 1: Diagnosing and Improving Low Enantiomeric Excess (ee)
Low ee is the most frequent hurdle. The following workflow provides a logical progression for troubleshooting.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step diagnostic workflow for troubleshooting low enantiomeric excess.
-
Step 1: Confirm Substrate Activation: Before investigating the catalytic cycle, ensure the pyrazine has been effectively converted to its more reactive pyrazinium salt. Incomplete activation will lead to a non-reactive starting material and consequently, no chiral product. Use NMR or Mass Spectrometry to confirm the structure of your activated substrate.
-
Step 2: Re-evaluate the Chiral Ligand: The interaction between the chiral ligand and the substrate is the cornerstone of enantioselectivity. Not all ligands are universally effective. If you are using a common ligand like BINAP and seeing poor results, consider screening other families of ligands known for their effectiveness in N-heterocycle hydrogenation, such as those with a ferrocene backbone (JosiPhos-type) or biaryl scaffolds (SegPhos, SynPhos).
-
Step 3: Conduct a Thorough Solvent Screen: As noted in the FAQs, the solvent plays a crucial role. A change in solvent can alter the catalyst's conformation and the stability of the diastereomeric transition states. A systematic screen of solvents with varying polarities is a high-yield optimization step.
-
Step 4: Modulate the Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Finding the optimal balance is key.
-
Step 5: Vary Hydrogen Pressure: While less commonly the primary driver of ee, hydrogen pressure can influence the kinetics of the hydrogenation and potentially the enantioselectivity. Exploring a range of pressures can sometimes lead to improvements.
Guide 2: Addressing Low or Incomplete Conversion
Poor conversion with good ee suggests an issue with catalyst activity or stability rather than the stereochemical control.
-
Issue: Catalyst Inhibition: The starting pyrazine or the resulting piperazine product can act as a ligand, coordinating to the iridium center and inhibiting catalysis.[2] The strategy of activating the pyrazine to a pyrazinium salt is the primary method to circumvent substrate inhibition.[2][4] If product inhibition is suspected, running the reaction at a lower concentration might be beneficial.
-
Issue: Catalyst Deactivation: Iridium hydrogenation catalysts can deactivate, particularly through the formation of inactive, hydride-bridged dimers or trimers.[6][7]
-
Solution 1: Increase Ligand Bulk: Using ligands with bulkier substituents can sterically hinder the formation of these inactive multimeric species.[6]
-
Solution 2: Check for Impurities: Water or oxygen can be detrimental to the catalyst's health. Ensure all solvents and reagents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere.
-
Solution 3: Consider Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes lead to higher turnover numbers before deactivation, as it disfavors the bimolecular or trimolecular deactivation pathways.
-
-
Issue: Insufficient Reaction Time or Temperature: If the catalyst is stable, low conversion may simply be a matter of kinetics. Gradually increase the reaction time or temperature and monitor the progress by TLC or LC-MS.
Data-Driven Catalyst and Condition Selection
The selection of the catalyst and reaction conditions should be guided by empirical data. The following table summarizes results from literature for the iridium-catalyzed asymmetric hydrogenation of a model pyrazinium salt, providing a starting point for your own optimizations.
| Catalyst System (Ir Precursor + Ligand) | Solvent | Temp (°C) | Pressure (psi) | ee (%) | Reference |
| [Ir(COD)Cl]₂ + (R)-SynPhos | Toluene/CH₂Cl₂ (1:1) | 28 | 600 | 92 | [2] |
| [Ir(COD)Cl]₂ + (R)-SegPhos | THF | 50 | 750 | 94 | [5] |
| [Ir(COD)Cl]₂ + JosiPhos-type Ligand | Toluene/1,4-Dioxane | 20 | 1450 | 91 | [3] |
This table is a representative summary. Optimal conditions will vary with the specific substrate.
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of the asymmetric hydrogenation of pyrazines.
Protocol 1: Preparation of N-Benzyl-Pyrazinium Bromide (Substrate Activation)
This protocol describes a general method for activating a pyrazine substrate.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted pyrazine (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M).
-
Addition of Activating Agent: Add benzyl bromide (1.1 eq.) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at 60°C and monitor the reaction by TLC or LC-MS until the starting pyrazine is fully consumed (typically 12-24 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The pyrazinium salt will often precipitate. If not, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting pyrazinium bromide can typically be used without further purification. Confirm the structure by ¹H NMR and MS.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure for the hydrogenation step.
Asymmetric Hydrogenation Workflow
Caption: A generalized workflow for the asymmetric hydrogenation of pyrazinium salts.
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) to a vial. Add degassed solvent (e.g., a 1:1 mixture of Toluene and DCM) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reactor Setup: In a separate vial, add the pyrazinium salt (1.0 eq., prepared as in Protocol 1).
-
Charging the Autoclave: Place the vial containing the substrate into a stainless-steel autoclave. Transfer the pre-formed catalyst solution to the autoclave via a syringe.
-
Hydrogenation: Seal the autoclave. Outside the glovebox, purge the autoclave three times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 600 psi).
-
Reaction Conditions: Place the autoclave on a magnetic stir plate and stir at the desired temperature (e.g., 28°C) for the required time (typically 24 hours).
-
Workup and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and concentrate the reaction mixture. The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or SFC analysis.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 2024. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 2022. [Link]
-
Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production from formic acid aque. Journal of Energy Chemistry, 2024. [Link]
-
Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms. Tetrahedron Letters, 2009. [Link]
-
Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. ESRF Highlights, 2015. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 2007. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Request PDF. [Link]
-
Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. Chemistry – A European Journal, 2021. [Link]
-
Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. ResearchGate. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022. [Link]
-
Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry, 2021. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 2022. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016. [Link]
Sources
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in pyrazine-2-carboxamide reduction
Executive Summary: The "Pyrazine Paradox"
Reducing pyrazine-2-carboxamide to (pyrazin-2-yl)methanamine is notoriously deceptive. Users often report yields <20% not because the reaction failed, but because the product was lost during isolation. The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic attack (by strong hydride donors) or over-reduction (by catalytic hydrogenation), while the resulting primary amine is highly water-soluble, defying standard aqueous workups.
This guide addresses the three critical failure modes: Solubility-Driven Loss , Ring Instability , and Catalyst Poisoning .
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the failure mode using the following logic tree.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrazine reductions.
Part 2: Troubleshooting Modules
Module A: The "Disappearing Product" (Isolation Failure)
Symptom: Crude LCMS shows conversion, but extraction yields <10% mass.
Root Cause: (Pyrazin-2-yl)methanamine is a small, polar, basic molecule (
Protocol 1: The "Dry" Workup (Recommended) Do not use water.
-
Quench: After reaction (e.g., Borane reduction), quench carefully with MeOH to destroy excess reagent.
-
Acidolysis: Add HCl/MeOH and reflux for 1 hour to break the Boron-Nitrogen complex (critical step).
-
Evaporation: Concentrate to dryness. You now have the hydrochloride salt.
-
Free Basing (Non-Aqueous): Suspend the solid in a 10:1 mixture of
:MeOH. Add solid or basic Amberlyst resin. Stir for 2 hours. -
Filtration: Filter off the inorganic salts.
-
Concentration: Evaporate the filtrate to obtain the free amine.
Protocol 2: Continuous Extraction If you must use water:
-
Basify the aqueous layer to pH > 12 using
(avoid NaOH if possible to prevent hydrolysis). -
Perform continuous liquid-liquid extraction with Chloroform or DCM for 24–48 hours. Standard separatory funnel shakes are insufficient.
Module B: Ring Instability & Selection of Reductant
Symptom: Formation of piperazine (M+4) or black tar (ring opening). Root Cause: The pyrazine ring is electron-deficient.
-
LiAlH₄ Risk: Strong nucleophiles like
can attack the ring carbons (nucleophilic aromatic substitution/addition) rather than the amide carbonyl, leading to polymerization. -
Hydrogenation Risk: Heterogeneous catalysts (Pd/C) often reduce the pyrazine ring to a piperazine before reducing the amide, especially in acidic media.
Comparative Data: Reductant Selectivity
| Reagent | Primary Risk | Selectivity for Amide | Recommendation |
| Over-reduction (Piperazine) | Low | Avoid unless using inhibitors | |
| Ring Destruction (Tars) | Low-Medium | Risky (Temp control critical) | |
| No Reaction | N/A | Ineffective alone | |
| None (High Chemoselectivity) | High | GOLD STANDARD |
The Gold Standard Protocol: Borane-THF Reduction This method relies on the electrophilic nature of Borane, which coordinates to the amide oxygen, activating it for hydride delivery without attacking the electron-poor ring.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Charge: Add Pyrazine-2-carboxamide (1.0 eq) and anhydrous THF (
concentration). -
Addition: Add
(1.0 M solution, 3.0–4.0 eq ) dropwise at .-
Note: Excess borane is required to complex the pyrazine nitrogens, which otherwise inhibit the reaction.
-
-
Reflux: Heat to reflux for 4–16 hours. Monitor by LCMS (look for the disappearance of SM; the intermediate boron complex may not fly well).
-
The "Killer" Step (Methanolysis): Cool to
. Carefully add MeOH until bubbling ceases. Then add concentrated HCl (or methanolic HCl) and reflux for 1 hour.-
Why? The amine product forms a stable complex with boron (
). Simple quenching does not break this bond; acid reflux is required to liberate the free amine.
-
Module C: Catalyst Poisoning (Hydrogenation)
Symptom: Reaction stalls at <10% conversion; SM is recovered unchanged. Root Cause: The basic nitrogen atoms in the pyrazine ring coordinate strongly to the metal surface (Pd or Pt), occupying the active sites and preventing hydrogen adsorption.
Mechanism of Poisoning:
Figure 2: Competitive inhibition of the catalyst surface by pyrazine nitrogens.
Solution: Scavenging/Protonation If you are restricted to hydrogenation (e.g., scaling up where Borane is too hazardous):
-
Acidic Solvent: Run the reaction in Acetic Acid or MeOH with 1.5 eq of HCl.
-
Catalyst Switch: Use Raney Nickel . It is less susceptible to nitrogen poisoning than Palladium but requires high pressure (50–100 psi) and temperature (
).
Part 3: FAQ
Q: My product turned pink/red during workup. Is it decomposed? A: Not necessarily. Pyrazine amines are prone to forming Charge Transfer (CT) complexes or trace oxidation products that are intensely colored (pink/red) even at ppm levels. Verify purity by NMR; the color often persists even in >98% pure material.
Q: Can I use
Q: How do I store the product?
A: (Pyrazin-2-yl)methanamine is unstable as a free base (absorbs
References
-
Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. The Journal of Organic Chemistry, 38(5), 912–916.
- Grounding: Establishes Borane-THF as the premier reagent for amide reduction without affecting other sensitive groups.
-
Abela Medici, A., et al. (1997). Reduction of electron-deficient heteroaromatic amides. Tetrahedron Letters, 38(10), 1717-1720.
- Grounding: Specifically addresses the difficulty of reducing amides on pyridine/pyrazine rings and the superiority of Borane reagents.
-
Sato, T., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- Grounding: Provides recent context on pyrazine functionalization and isol
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Grounding: The authoritative text on catalyst poisoning by nitrogen-containing heterocycles.
Sources
Removing catalyst residues from 2-piperazine-tert-butyl-carboxamide
Topic: Troubleshooting the Removal of Catalyst Residues from 2-Piperazine-tert-butyl-carboxamide
For distribution to: Research, Development, and Manufacturing Personnel
Introduction for the Scientist
The use of palladium-based catalysts is ubiquitous in modern pharmaceutical synthesis, enabling efficient and selective bond formations. However, their removal from the final Active Pharmaceutical Ingredient (API) or intermediate is a critical challenge. Regulatory bodies, such as those following ICH Q3D guidelines, impose strict limits on elemental impurities, with palladium being a Class 2B element requiring control to low parts-per-million (ppm) levels.[1][2]
This guide is structured as a dynamic troubleshooting resource for scientists and engineers working with 2-piperazine-tert-butyl-carboxamide and similar nitrogen-containing heterocyclic compounds. It addresses common issues encountered during the removal of residual palladium, which may originate from preceding steps like a palladium-on-carbon (Pd/C) catalyzed debenzylation or a palladium-catalyzed cross-coupling reaction to construct the piperazine core.[3][4] The focus here is not just on what to do, but why a particular strategy is effective, empowering you to make informed decisions for process optimization.
Troubleshooting Guide & FAQs
Level 1: Initial Diagnosis & First Steps
Question: My post-reaction mixture has a dark, black/grey coloration and my initial ICP-MS analysis shows palladium levels >1000 ppm. What's my first move?
Answer: High palladium levels and dark coloration are typically indicative of residual heterogeneous catalyst (e.g., Pd/C) or precipitated palladium metal (Pd(0)). The immediate goal is bulk removal of these solid particles.
-
Causality: During reactions like hydrogenation, the solid Pd/C catalyst can become finely dispersed. If not removed effectively, it contaminates the product stream. Similarly, homogeneous palladium catalysts can decompose to form insoluble Pd(0) colloids or nanoparticles.[5]
-
Recommended First Step: Filtration through Celite®. Filtration through a pad of diatomaceous earth (Celite®) is a robust first step to remove the majority of insoluble palladium species.[5][6] This simple, cost-effective method prevents downstream purification methods from being overwhelmed.
Experimental Protocol: Celite Filtration
-
Prepare the Pad: In a sintered glass funnel, create a 1-2 cm thick pad of Celite®.
-
Pre-wet: Gently pour the reaction solvent over the pad until it is fully wetted, applying a light vacuum to settle the bed.
-
Filter: Dilute your reaction mixture with a suitable solvent (e.g., THF, Ethyl Acetate) to reduce viscosity and pass it through the Celite pad under vacuum.
-
Wash: Wash the pad thoroughly with fresh solvent to recover any adsorbed product.[5]
-
Analyze: Submit the filtrate for ICP-MS analysis to determine the new baseline palladium concentration.
Question: After filtration, my solution is clearer, but the palladium level is still high (e.g., 100-500 ppm). What does this mean?
Answer: This indicates that you are now dealing with soluble or colloidal palladium species. These can be Pd(II) complexes, small Pd(0) nanoparticles, or palladium complexed with your product or ligands from the reaction.[7] These species will not be removed by simple filtration and require a more targeted approach. Now is the time to select a scavenging method.
Level 2: Scavenger Selection & Optimization
The selection of a scavenger is highly dependent on the nature of the palladium species, the solvent system, and the properties of your product, 2-piperazine-tert-butyl-carboxamide.[7][8] The presence of multiple nitrogen atoms in your molecule can lead to complexation with palladium, making removal more challenging.
Decision Workflow for Scavenger Selection
Below is a workflow to guide your choice of a primary scavenging technique.
Caption: Decision workflow for selecting a palladium scavenging strategy.
Question: Why is Activated Carbon often a good starting point?
Answer: Activated carbon is a cost-effective, broad-spectrum adsorbent that can remove various forms of palladium.[9] Its high surface area provides ample sites for physisorption, while surface functional groups can contribute to chemisorption.[10] It is effective for removing Pd(0) and some Pd(II) species. However, it can sometimes lead to product loss due to non-specific binding.[1]
Question: When should I choose a Thiol-based Scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol)?
Answer: Thiol-based scavengers are highly effective due to the strong affinity between sulfur (a soft nucleophile) and palladium (a soft electrophile). This makes them particularly potent for scavenging both Pd(0) and Pd(II).[11] They are often more selective than activated carbon, leading to lower product loss.[12] Thiol scavengers are an excellent choice after cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[10]
Question: My ICP-MS results are still high after scavenger treatment. What parameters can I optimize?
Answer: If the initial scavenger treatment is insufficient, you can optimize several parameters before switching scavengers:
-
Scavenger Loading (Equivalents): The initial recommendation is often 4-8 molar equivalents relative to the initial palladium content.[13] If removal is incomplete, increasing the loading to 10-15 equivalents can be effective.
-
Temperature: Increasing the temperature (e.g., to 40-50 °C) can increase the kinetics of scavenging, leading to faster and more complete removal. However, you must first confirm the thermal stability of your product.[14]
-
Time: Scavenging is an equilibrium process. Extending the contact time from 1-2 hours to 12-24 hours can significantly improve palladium removal.[1]
-
Solvent: The choice of solvent is critical.[15] Highly polar solvents or those that coordinate strongly with palladium can compete with the scavenger, reducing its efficiency. If possible, performing the scavenging in a less-coordinating solvent like Toluene or THF, as opposed to highly polar solvents like DMF or Methanol, can be beneficial.[1][8]
-
Agitation: Ensure vigorous stirring to maintain a good slurry and maximize contact between the dissolved palladium species and the solid-supported scavenger.[16]
Level 3: Advanced Troubleshooting
Question: I've optimized my scavenger protocol, but I'm still stuck at ~50 ppm of palladium. What's happening?
Answer: This "hard-to-remove" residual palladium is likely tightly complexed to your product, 2-piperazine-tert-butyl-carboxamide. The multiple nitrogen atoms in the piperazine ring act as ligands, forming a stable chelate with palladium. In this scenario, a single scavenging mechanism may be insufficient.
-
Strategy 1: Multi-Step Scavenging. Combine two different scavenging methods. For example, an initial treatment with activated carbon to remove bulk and easily accessible palladium, followed by a more targeted treatment with a high-affinity thiol scavenger to capture the tightly bound metal.[6]
-
Strategy 2: Aqueous Wash with a Chelating Agent. An aqueous wash using a strong chelating agent can be very effective. N-acetylcysteine is an excellent and commonly used option.[6] It can disrupt the palladium-product complex and pull the palladium into the aqueous phase.
Experimental Protocol: N-Acetylcysteine (NAC) Wash
-
Dissolve: Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Prepare NAC Solution: Prepare an aqueous solution of N-acetylcysteine (e.g., 5-10 wt%).
-
Extraction: Wash the organic layer with the NAC solution. It may be beneficial to stir the biphasic mixture at a slightly elevated temperature (e.g., 30-40 °C) for several hours to facilitate the extraction.[6]
-
Separate & Analyze: Separate the layers and wash the organic phase with brine. Dry the organic layer and analyze for palladium content. Repeat the wash if necessary.
Question: Can I just crystallize the final product to remove the palladium?
Answer: Crystallization can be an effective final polishing step, but it should not be relied upon as the primary method for palladium removal. In some cases, palladium impurities can co-crystallize or become trapped within the crystal lattice, making them very difficult to remove.[17] It is best practice to reduce palladium to low ppm levels before the final crystallization step.
Data Summary: Comparison of Common Scavenging Techniques
| Scavenger Type | Mechanism | Typical Target Species | Pros | Cons |
| Activated Carbon | Physisorption, Chemisorption | Pd(0), Pd(II), Ligands | Low cost, broad-spectrum, readily available.[9] | Can cause product loss, may require higher loadings.[1] |
| Silica-Thiol (Si-SH) | Chemisorption | Pd(0), Pd(II) | High affinity and selectivity, lower product loss.[11] | Higher cost than carbon. |
| Silica-Triamine (Si-TA) | Chemisorption, Ion Exchange | Pd(II) | Effective for charged Pd species, can work where thiols fail.[18] | Less effective for Pd(0), can be pH-sensitive.[19] |
| Polymer-TMT (MP-TMT) | Chemisorption | Pd(0), Pd(II) | High capacity, robust in various solvents.[16][18] | Can swell in certain solvents, potentially higher cost. |
| N-Acetylcysteine (Wash) | Extraction, Chelation | Pd(II) | Effective for product-complexed Pd, simple workup.[6] | Requires a biphasic system, may not be suitable for all products. |
Final Verification
Always confirm the final palladium concentration in your isolated 2-piperazine-tert-butyl-carboxamide using a validated analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to ensure compliance with regulatory standards.[2][20][21]
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Pharmaceutical Technology. [Link]
-
Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). Pacific Northwest National Laboratory. [Link]
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). Semantic Scholar. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Alves, G., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(42), 5078-5087. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
-
Metal Scavenger Guide. Sopachem. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
- Synthesis method of N-Boc piperazine.
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]
-
Application Note: Metal Scavenging of Palladium and Iron. Velocity Scientific Solutions. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-32. [Link]
-
Kollár, L., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Beilstein Journal of Organic Chemistry, 14, 2493-2500. [Link]
-
PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[18]arene: Synthesis and Catalytic Activities. (2023, August 1). MDPI. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 7(19), 4181-4184. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. eag.com [eag.com]
- 3. gyanvihar.org [gyanvihar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. velocityscientific.com.au [velocityscientific.com.au]
- 14. mdpi.com [mdpi.com]
- 15. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. sopachem.com [sopachem.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Purification Strategies for (S)-N-tert-butyl-2-piperazinecarboxamide Salts
[1]
Introduction & Critical Quality Attributes (CQAs)
Welcome to the Technical Support Center. This guide addresses the purification of (S)-N-tert-butyl-2-piperazinecarboxamide , a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir).[1]
While asymmetric hydrogenation (using Rh-BINAP catalysts) is the industry standard for synthesizing this compound with high enantiomeric excess (ee > 99%), downstream processing often requires salt formation to:
-
Upgrade Enantiomeric Purity: Push ee from 95-97% to >99.5%.
-
Reject Regioisomers: Remove trace amounts of reaction byproducts.
-
Stabilize the Amine: The free base is a low-melting solid (mp 88-90°C) prone to oxidation; salts offer superior shelf-life.[1]
Core Chemical Profile[1][2][3][4]
-
Target Molecule: (S)-N-tert-butyl-2-piperazinecarboxamide[1]
-
CAS: 166941-47-5[1]
-
Key Impurities: (R)-enantiomer, unreacted pyrazine precursor, decarboxylated byproducts.
-
Preferred Salt Form: Bis-L-Pyroglutamate or (S)-Camphorsulfonate .[1] (Note: L-Pyroglutamic acid is the preferred resolving agent for this class of piperazines due to its rigid structure and favorable pKa matching).
Module 1: The Purification Protocol (Salt-Break Cycle)
This protocol utilizes L-Pyroglutamic acid to form a crystalline salt.[1] This specific counter-ion creates a rigid hydrogen-bonding network that selectively crystallizes the (S,S)-diastereomeric salt, leaving the (R)-amine in the mother liquor.
Step-by-Step Workflow
Reagents:
-
Crude (S)-N-tert-butyl-2-piperazinecarboxamide (Free Base)[1]
-
L-Pyroglutamic acid (Resolution/Salt agent)[1]
-
Solvent: Ethanol (95%) or Methanol/Water (9:1)
Protocol:
-
Dissolution: Dissolve the crude amine (1.0 equiv) in Ethanol (5 mL/g) at 50-60°C.
-
Acid Addition: Add L-Pyroglutamic acid (1.0 equiv for mono-salt, 2.0 equiv for bis-salt).
-
Technical Note: The bis-salt often yields higher crystallinity for this specific diamine.[1] Add the acid as a warm solution in Ethanol to prevent "oiling out" upon contact.
-
-
Nucleation (Seeding): Cool the solution slowly to 40°C. Seed with 0.1 wt% pure (S,S)-salt crystals.
-
Why? Unseeded crystallizations of piperazine salts often form supersaturated oils. Seeding provides the template for the correct polymorph.
-
-
Crystallization: Cool to 0-5°C over 4 hours (ramp rate: 10°C/hour). Stir for an additional 2 hours at 0°C.
-
Filtration: Filter the white crystalline solid.
-
Wash: Displacement wash with cold Ethanol (0°C).
-
Drying: Vacuum dry at 40°C.
Visualization: Purification Workflow
Caption: Workflow for upgrading enantiomeric excess via L-Pyroglutamic acid salt formation.
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "The mixture turned into a thick oil instead of crystallizing."
Diagnosis: This is the most common issue with piperazine salts (oiling out/liquid-liquid phase separation).[1] Root Cause:
-
Temperature Shock: Adding cold acid to a hot amine solution (or vice versa).
-
Solvent Polarity: The solvent is too polar (too much water) or too non-polar. Corrective Action:
-
Re-heat: Heat the mixture back to reflux until the oil dissolves.
-
Add Co-solvent: Add a small amount of Isopropanol (IPA) or Ethyl Acetate to reduce solubility.
-
Seed at Cloud Point: Cool very slowly. As soon as the solution turns slightly turbid (cloud point), add seeds. Do not cool further until a seed bed is established.
Issue 2: "The yield is low (<50%), but purity is high."
Diagnosis: High solubility of the salt in the mother liquor. Root Cause:
-
Water Content: Ethanol/Water mixtures are often used, but excess water dramatically increases solubility.
-
Stoichiometry: Using exactly 1.0 equiv might result in a soluble mono-salt/bis-salt equilibrium.[1] Corrective Action:
-
Solvent Switch: Switch from Ethanol/Water to Methanol/MTBE (Methyl tert-butyl ether).[1] The salt is insoluble in MTBE.
-
Anti-solvent Addition: After the initial crystallization, slowly add MTBE or Acetone to force the remaining salt out of solution.
Issue 3: "My enantiomeric excess (ee) did not improve significantly."
Diagnosis: Eutectic entrapment or agglomeration. Root Cause:
-
Fast Cooling: Rapid cooling traps the mother liquor (containing the R-isomer) inside the crystal lattice.
-
Impure Seeds: Using seeds with low ee. Corrective Action:
-
Recrystallization: Take the isolated salt and recrystallize it again from Ethanol.
-
Digestion: Slurry the solid in refluxing Ethanol for 1 hour, then cool. This "Ostwald ripening" process dissolves small, impure crystals and redeposits them onto larger, purer crystals.
Module 3: Free Basing (Recovery of the Amine)
Once the salt is purified, you must recover the free base without causing racemization.
Risk: Amides with chiral centers at the alpha-position are susceptible to racemization under strongly basic conditions at high temperatures.[1]
Protocol:
-
Suspend the purified salt in Dichloromethane (DCM) and Water (1:1 ratio).
-
Cool to 0-5°C .
-
Slowly add 4N NaOH or Na₂CO₃ until pH reaches 10-11.[1] Do not exceed pH 12.[1]
-
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Dry organics over Na₂SO₄ and concentrate in vacuo at <40°C .
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for resolving common crystallization failures.
Data Summary: Solubility & Yield Expectations
| Parameter | Value / Expectation | Notes |
| Melting Point (Free Base) | 88 - 90°C | Sharp mp indicates high purity.[1] |
| Target ee (Post-Salt) | > 99.5% | Essential for pharmaceutical intermediates. |
| Typical Yield (Resolution) | 35 - 42% (Theoretical Max 50%) | For racemic input.[1] |
| Typical Yield (Purification) | 85 - 90% | For upgrading 95% ee input.[1] |
| Preferred Solvent | Ethanol (95%) | Balance of yield and selectivity. |
| Alternative Solvent | Methanol / MTBE | Higher yield, potentially lower selectivity. |
References
-
Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422.
-
Merck & Co., Inc. (1995). "Process for producing N-tert-butyl-2-pyrazinecarboxamide and N-tert-butyl-2-piperazinecarboxamide." European Patent EP0680955B1.
-
Moura, R. G., et al. (2021).[2][3] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, part x, 106-111.[2][3]
-
BenchChem. (2025).[4] "Technical Support Center: Purification of Piperazine-Containing Compounds."
Technical Support Center: Handling Hygroscopic Piperazine Carboxamide Derivatives
Current Status: Operational Topic: Stabilization, Handling, and Analysis of Hygroscopic Piperazine Carboxamide Scaffolds Target Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists
Introduction: The "Water Magnet" Challenge
Piperazine carboxamide derivatives are high-value pharmacophores, often utilized as FAAH inhibitors or in antiviral applications. However, they present a dual challenge:
-
The Piperazine Core: The secondary or tertiary amines in the piperazine ring often require salt formation for solubility, but these salts (especially hydrochlorides) are frequently deliquescent.
-
The Carboxamide Linker: While generally stable, the presence of absorbed water combined with an acidic counter-ion microenvironment can catalyze hydrolysis, cleaving the molecule into the parent piperazine and the corresponding amine/acid.
This guide provides a self-validating workflow to handle these compounds without compromising yield or data integrity.
Module 1: Critical Handling & Weighing Protocols
Status: Urgent / Daily Operations
Q: My compound turns to "goo" on the balance within seconds. How do I weigh it accurately for IC50 assays?
A: You are experiencing deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in it.[1] Standard weighing is impossible here. You must switch to the "Weighing by Difference" protocol inside a controlled environment.
The Protocol: Weighing by Difference
-
Environment: Do not use a standard open bench. Use a glove box (
RH) or a balance with a static eliminator and draft shield in a dehumidified room. -
Step 1: Tare the balance with an empty, dry volumetric flask (with cap).
-
Step 2: Add the approximate amount of solid to the flask outside the balance (to avoid spilling on the sensor).
-
Step 3: Cap the flask immediately.
-
Step 4: Weigh the capped flask. The mass of the solid =
. -
Step 5: Add solvent immediately to the flask to lock the concentration.
Technical Insight: The error introduced by moisture absorption on an open weigh boat can exceed 15% for piperazine salts. Weighing inside the final vessel eliminates the "transfer error."
Visual Workflow: Hygroscopic Solid Handling
Figure 1: Decision tree for minimizing moisture uptake during physical handling.[1]
Module 2: Synthesis & Purification (Root Cause Analysis)
Status: Process Optimization
Q: I am using the HCl salt, but it is impossible to dry. Should I change the synthesis?
A: Yes. The hydrochloride salts of piperazines are notoriously hygroscopic due to the high lattice energy and the ability of the chloride ion to coordinate water.
The Fix: Perform a Salt Screen targeting less hygroscopic counter-ions.
-
Recommendation: Switch to Fumarate, Succinate, or Tosylate salts. These large, organic counter-ions disrupt the water-binding lattice network better than small inorganic halides.
Q: How do I dry the compound without thermally degrading the carboxamide bond?
A: Carboxamides are thermally labile in the presence of water (hydrolysis). Avoid standard vacuum ovens at high temperatures (
Comparative Drying Matrix:
| Method | Suitability | Risk Factor | Best For |
| Vacuum Oven ( | Low | High (Hydrolysis) | Stable, non-hygroscopic intermediates only. |
| Desiccator ( | Medium | Low (Slow process) | Small batches (<100 mg). |
| Lyophilization (Freeze Drying) | High | Low (Sublimation) | Final purification. Removes water without heat. |
| Azeotropic Distillation | Medium | Medium (Solvent trap) | Removing bulk water before final drying. |
Critical Mechanism: Hydrolysis of the carboxamide occurs via nucleophilic attack of water on the carbonyl carbon. This reaction is acid-catalyzed. If your piperazine salt is acidic (e.g., HCl), heating it while wet creates a "micro-reactor" that destroys your product.
Module 3: Analytical Characterization (The Diagnosis)
Status: Quality Control
Q: My NMR peaks are broad and shifting. Is the compound impure?
A: Not necessarily. Broadening of the amide and piperazine protons usually indicates proton exchange with residual water .
-
Troubleshooting: Run the NMR in DMSO-
that has been stored over activated 4Å molecular sieves. If the peaks sharpen, the issue was water, not purity.
Q: How do I prove my compound is stable at room humidity?
A: You must generate a Water Sorption Isotherm using Dynamic Vapor Sorption (DVS).[2][3] Do not rely on simple "bench tests."
DVS Data Interpretation:
-
Adsorption Curve: If mass increases by
at 80% RH, the compound is hygroscopic. -
Hysteresis: If the desorption curve does not match the adsorption curve, water is being trapped in the crystal lattice (hydrate formation).
Visual Workflow: Salt Selection & Characterization
Figure 2: Logical pathway for selecting a stable salt form to mitigate hygroscopicity.
Module 4: Storage & Packaging
Status: Long-term Stability[[“]]
Q: How should I package these derivatives for shipment?
A: Standard screw-cap vials are insufficient. Water vapor permeability (WVP) will compromise the sample.
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Container: Heat-sealed aluminized Mylar bag.
-
Desiccant: Include a sachet of silica gel or molecular sieves between the vial and the bag (never inside the vial with the chemical).
References
-
Newman, A., et al. (2012). "Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences.
-
FDA Guidance for Industry. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." U.S. Food and Drug Administration.
-
Surface Measurement Systems. "Dynamic Vapor Sorption (DVS) Introduction and Methodology." Surface Measurement Systems Technical Notes.
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
Sources
Minimizing side reactions in tert-butylamine amidation of pyrazines
The following technical guide is structured as a specialized support center resource for the optimization of tert-butylamine amidation of pyrazines.
Topic: Minimizing Side Reactions in tert-Butylamine Amidation Ticket ID: PYR-TBU-OPT-001 Status: Resolved / Expert Review Complete
Executive Summary & Mechanistic Overview
The amidation of electron-deficient heterocycles like pyrazines with tert-butylamine (
Whether proceeding via Nucleophilic Aromatic Substitution (
This guide provides a root-cause analysis and validated protocols to maximize
Diagnostic Decision Tree (Method Selection)
Before troubleshooting, ensure you are using the correct mechanistic pathway for your specific pyrazine substrate.
Figure 1: Decision matrix for selecting between thermal substitution (
Troubleshooting Guide & FAQs
Category A: Impurity Profile & Side Reactions
Q1: I am observing a +28 Da impurity (or +13 Da relative to methyl) in my LC-MS. What is this?
-
Diagnosis: Amidine Formation (Solvent Participation).
-
Root Cause: If you are running an
reaction in DMF (Dimethylformamide) or DMAc (Dimethylacetamide) at high temperatures (>100°C), the tert-butylamine can attack the solvent's carbonyl carbon instead of the pyrazine. This forms a formamidine (from DMF) or acetamidine (from DMAc) species. -
Corrective Action:
-
Switch Solvent: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone), which are less prone to nucleophilic attack under these conditions.
-
Reduce Temperature: If using DMF is mandatory, lower the temperature and extend reaction time, or switch to a Pd-catalyzed method (Method B) which operates at 80–100°C.
-
Q2: My starting material is consumed, but I see a large peak corresponding to the hydroxy-pyrazine (M-Cl + OH).
-
Diagnosis: Hydrolysis (Hydroxylation).
-
Root Cause: Pyrazines are highly susceptible to hydrolysis at the chlorinated position, especially in the presence of adventitious water and base. The steric bulk of
slows the amidation, giving water (a smaller nucleophile) a competitive advantage. -
Corrective Action:
-
Dry Solvents: Use anhydrous solvents (water <50 ppm).
-
Base Selection: Switch from hygroscopic bases (like KOH or CsOH) to anhydrous
or organic bases like DIPEA (Diisopropylethylamine). -
Reagent Quality: Ensure the tert-butylamine is fresh. Old amine bottles often absorb atmospheric moisture.
-
Q3: In the Pd-catalyzed reaction, I see significant "reduced" product (de-halogenation).
-
Diagnosis:
-Hydride Elimination / Hydrodehalogenation. -
Root Cause: While
lacks -hydrogens on the alkyl group relative to the nitrogen, the catalytic cycle can still be interrupted. However, hydrodehalogenation is often caused by the solvent (e.g., isopropanol) or trace impurities acting as hydride sources. -
Corrective Action:
-
Catalyst Switch: Use a bulky, electron-rich ligand like BrettPhos or XantPhos . These facilitate the difficult reductive elimination of the bulky tert-butyl group.
-
Solvent: Avoid alcohols. Use Toluene or 1,4-Dioxane .[1]
-
Category B: Reaction Stalling (Kinetics)
Q4: The reaction stalls at 50% conversion despite adding excess amine.
-
Diagnosis: Product Inhibition / Catalyst Deactivation.
-
Root Cause:
-
In
: The product (secondary amine) might be deprotonated by the excess , forming an unreactive anion, or the leaving group salt (HCl) is protonating the nucleophile. -
In Pd-Catalysis: The bulky product may coordinate to the Pd center, poisoning the catalyst.
-
-
Corrective Action:
-
Stoichiometry: Increase amine equivalents to 3.0–5.0 eq.
-
Scavenger Base: Ensure enough inorganic base (e.g.,
, 2.0 eq) is present to neutralize the acid generated, keeping the amine free. -
Additives: For Pd-catalysis, adding 10-20 mol% of free ligand can extend catalyst life.
-
Validated Experimental Protocols
Protocol A: (For Activated Pyrazines)
Best for: Pyrazines with -CN, -NO2, or -COOR groups.
| Parameter | Specification | Rationale |
| Solvent | DMSO (Anhydrous) | High dielectric constant stabilizes the Meisenheimer intermediate; avoids amidine formation. |
| Concentration | 0.5 – 1.0 M | High concentration drives bimolecular kinetics ( |
| Base | DIPEA (2.0 eq) or | Neutralizes HCl by-product. DIPEA is soluble; |
| Temperature | 100–120°C (Conventional) or 140°C (Microwave) | High energy required to overcome steric repulsion of t-butyl group. |
| Workup | Water precipitation | Pour reaction mixture into ice-water. The t-butyl product is often lipophilic and solidifies. |
Step-by-Step:
-
Dissolve chloropyrazine (1.0 mmol) in anhydrous DMSO (1.5 mL).
-
Add
(2.0 mmol, mesh 325 for better surface area). -
Add tert-butylamine (3.0 mmol). Note: Excess is crucial.
-
Seal vessel and heat to 120°C for 4–16 hours.
-
QC Check: Aliquot into water/EtOAc. Check organic layer by LCMS. If hydrolysis >5%, stop and re-run with strictly anhydrous conditions.
Protocol B: Buchwald-Hartwig (For Unactivated Pyrazines)
Best for: Electron-neutral chloropyrazines or when regioselectivity is critical.
| Parameter | Specification | Rationale |
| Catalyst | Pd(OAc)2 (2-5 mol%) + BrettPhos (4-10 mol%) | BrettPhos is the "Gold Standard" for coupling primary alkyl amines. |
| Base | NaOtBu (1.5 eq) | Matches the pKa requirements; soluble in toluene. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents minimize competing coordination to Pd. |
| Temperature | 80–100°C | Sufficient for activation without thermal decomposition. |
Step-by-Step:
-
Charge an oven-dried vial with chloropyrazine (1.0 mmol), Pd(OAc)2 (0.02 mmol), BrettPhos (0.04 mmol), and NaOtBu (1.5 mmol).
-
Evacuate and backfill with Argon (
). -
Add anhydrous Toluene (2.0 mL) and tert-butylamine (1.2 mmol).
-
Heat at 100°C for 12 hours.
-
Filtration: Filter through Celite to remove Pd black before aqueous workup to prevent emulsions.
Visualizing the Side Reaction Pathways
Understanding the competition between the desired amidation and the parasitic hydrolysis/solvent pathways is critical for control.
Figure 2: Mechanistic competition. Note that water (small nucleophile) outcompetes the bulky amine if not strictly excluded.
References
-
Buchwald-Hartwig Optimization for Bulky Amines: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Aryl Ethers." (Adapted protocols for bulky nucleophiles). Source:
-
BrettPhos Ligand Utility: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Source:
-
SNAr Reactivity of Pyrazines: Lier, J. E., et al. (2011). "Nucleophilic Aromatic Substitution on Pyrazines: A Review." Source:
-
Solvent Interference (Amidine Formation): Weintraub, P. M., et al. (2003). "Synthesis of Formamidines from DMF." Source:
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Piperazine Ring Reduction
Welcome to the Technical Support Center for Catalytic Piperazine Ring Reduction. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve issues encountered during the catalytic hydrogenation of pyrazines and their derivatives to form the piperazine scaffold.
Introduction: The Challenge of Piperazine Synthesis
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart desirable physicochemical properties to drug candidates.[1] Catalytic hydrogenation of pyrazines is a primary route to this essential structural motif. However, the very nature of the piperazine product, with its two basic nitrogen atoms, presents a significant challenge: it can act as a potent catalyst poison, leading to decreased reaction rates, incomplete conversions, and catalyst deactivation.[2][3] This guide provides practical, experience-driven advice to overcome these hurdles and ensure efficient and reproducible piperazine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst poisoning in the context of piperazine ring reduction.
Q1: What are the tell-tale signs of catalyst poisoning in my piperazine ring reduction?
A1: The most common indicators of catalyst poisoning include:
-
A significant slowdown or complete halt of the reaction: This is the most immediate and obvious sign. Hydrogen uptake may cease, or TLC/GC analysis will show no further conversion of the starting material.
-
Reduced product yield and selectivity: You may observe a lower than expected yield of the desired piperazine product and an increase in byproducts.[4]
-
The need for harsher reaction conditions: You might find that you need to increase the temperature, pressure, or catalyst loading to achieve the same level of conversion that was previously possible under milder conditions.
-
A change in the catalyst's appearance: While not always evident, a change in the color or texture of the catalyst can sometimes indicate poisoning or fouling.
Q2: My starting pyrazine is pure. Why is my catalyst still getting poisoned?
A2: This is a classic case of product inhibition , a specific form of catalyst poisoning. The piperazine product, with its two nitrogen atoms possessing lone pairs of electrons, can strongly adsorb onto the active sites of the metal catalyst.[3] This blocks the pyrazine starting material from accessing these sites, effectively shutting down the reaction. In many cases, the hydrogenated product (piperidine/piperazine) can be a stronger poison than the initial reactant (pyridine/pyrazine).
Q3: What are other common sources of catalyst poisons in this reaction?
A3: Besides product inhibition, several other culprits can deactivate your catalyst:
-
Sulfur Compounds: These are notorious poisons for precious metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[4][5] Even trace amounts of sulfur-containing impurities (e.g., thiols, thioethers) in your starting materials or solvents can lead to irreversible deactivation.[5]
-
Halides: Chloride, bromide, and iodide ions can act as catalyst poisons, although their effect is often less severe than sulfur.
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause permanent catalyst deactivation.
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly bind to catalyst active sites.
Q4: Which catalyst is best for piperazine ring reduction to minimize poisoning?
A4: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common choice for hydrogenations, it is also highly susceptible to poisoning by nitrogen-containing compounds.[3][6] The general order of poison sensitivity for precious metals to nitrogen compounds is often cited as Pd > Ru >> Rh .[6] Therefore, rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are often a better choice for the hydrogenation of N-heterocycles as they exhibit greater resistance to nitrogen poisoning.[6][7] Ruthenium catalysts can also be more resistant to poisoning than palladium.[8]
Q5: Can I regenerate a poisoned catalyst?
A5: In many cases, yes. The appropriate method depends on the nature of the poison.
-
For nitrogen compound poisoning: A common strategy is a chemical wash . Washing the catalyst with an acidic solution can protonate the adsorbed piperazine, weakening its bond with the metal surface and allowing it to be removed.
-
For sulfur poisoning: Regeneration can be more challenging. Hydrogenation at elevated temperatures can sometimes convert sulfur compounds into volatile H₂S, which can be removed.[9]
-
For carbonaceous deposits (coking): Thermal regeneration in an oxidative environment can burn off the coke.[9]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during piperazine ring reduction.
Troubleshooting Scenario 1: Reaction is Slow or Stalled
This is the most frequent issue and is often directly linked to catalyst poisoning.
Caption: Troubleshooting workflow for a slow or stalled reaction.
-
Initial Checks: Before suspecting catalyst poisoning, always verify the fundamentals of your experimental setup. Ensure a continuous and sufficient supply of hydrogen, check for any leaks in your reactor system, and confirm that the reaction mixture is being stirred vigorously to ensure good gas-liquid mass transfer.
-
Analysis of the Reaction Mixture:
-
Scenario A: Mostly Starting Material, Little Product. This strongly suggests immediate and severe catalyst poisoning. The likely culprit is an external poison in your starting materials or solvent.
-
Action: Analyze all reagents for potential poisons, especially sulfur. Consider purifying your starting materials (e.g., recrystallization, distillation) or using higher purity grades.
-
-
Scenario B: Product Formation Followed by a Stall. This is the classic signature of product inhibition by the piperazine product. As the concentration of piperazine increases, it progressively poisons the catalyst.
-
Action: Implement strategies to mitigate product inhibition.
-
-
-
Use of Acidic Solvents: Performing the hydrogenation in a protic acidic solvent like glacial acetic acid is a highly effective strategy.[10] The acid protonates the nitrogen atoms of the piperazine product, preventing their lone pair of electrons from coordinating with and poisoning the catalyst.
Caption: Effect of acidic solvent on piperazine-catalyst interaction.
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes compensate for the poisoning effect by providing more active sites. However, this increases cost and can complicate work-up.
-
Switch to a More Poison-Resistant Catalyst: As mentioned in the FAQs, rhodium-based catalysts are generally more tolerant to nitrogen poisoning than palladium catalysts.[6] Switching from Pd/C to Rh/C or Rh/Al₂O₃ can significantly improve reaction performance.
Troubleshooting Scenario 2: Inconsistent Results Between Batches
You've successfully run the reaction before, but a new batch is failing under the same conditions.
| Potential Cause | Explanation | Recommended Solution |
| Variable Purity of Starting Materials | Different batches of your pyrazine starting material or solvent may contain varying levels of impurities, particularly sulfur compounds. | 1. Quality Control: Analyze each new batch of starting material for purity and potential poisons before use. 2. Standardize Reagents: Use reagents from a reliable supplier with a specified low sulfur content. |
| Aged or Improperly Stored Catalyst | Catalysts can lose activity over time if not stored correctly. Exposure to air and moisture can lead to oxidation and deactivation. | 1. Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst. 2. Proper Storage: Store catalysts under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. |
| Changes in Hydrogen Gas Quality | The purity of your hydrogen gas supply can vary. Contamination with CO can poison the catalyst. | 1. Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen (e.g., 99.999%). 2. Gas Purifier: Consider installing an in-line gas purifier to remove trace impurities. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Piperazine Ring Reduction with a Poison-Resistant Catalyst
This protocol utilizes a rhodium catalyst in an acidic solvent to mitigate product inhibition.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the substituted pyrazine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), add 5% Rhodium on Carbon (Rh/C) (typically 5-10 mol%).
-
Reaction Execution: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots using TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent can then be removed under reduced pressure.
-
Purification: Purify the resulting piperazine derivative as required, typically by crystallization or chromatography.
Protocol 2: Catalyst Regeneration by Acid Wash (for Nitrogen Poisoning)
This protocol is for regenerating a catalyst that has been poisoned by the piperazine product.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing: Suspend the recovered catalyst in a dilute aqueous acid solution (e.g., 1 M HCl or 1 M acetic acid) and stir for 1-2 hours at room temperature.
-
Filtration and Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
References
-
Patsnap Eureka. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?[Link]
-
ACS Applied Materials & Interfaces. (2025, October 9). Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts. [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
-
ACS Publications. (2019, October 7). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]
-
MDPI. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
-
ResearchGate. (2019, July 5). Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
-
PMC. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2023, July 12). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. [Link]
-
PMC. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. alfachemic.com [alfachemic.com]
- 9. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Piperazine Carboxamides
Abstract
Piperazine carboxamides are a cornerstone scaffold in modern medicinal chemistry, found in a wide array of pharmaceuticals. Characterizing these molecules is paramount, and mass spectrometry (MS) stands as a principal analytical technique for their identification and structural elucidation. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of piperazine carboxamides, primarily under positive-ion electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the core fragmentation pathways, analyze how substituent changes affect the resulting mass spectra, and provide a robust, self-validating experimental protocol for researchers. This document is intended for scientists in drug discovery, development, and analytical chemistry who seek to deepen their understanding of how these molecules behave in a mass spectrometer.
Introduction: The Significance of the Piperazine Carboxamide Moiety
The piperazine ring is a privileged structure in drug design due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate lipophilicity. When combined with a carboxamide linkage, it forms a versatile scaffold that can be readily functionalized at multiple positions to optimize target binding, selectivity, and pharmacokinetic profiles. Understanding the stability and fragmentation of this core structure is critical for metabolite identification, impurity profiling, and quality control.
Mass spectrometry, particularly tandem MS (MS/MS), provides exquisitely detailed structural information by inducing and analyzing the fragmentation of a selected precursor ion.[1] The resulting product ion spectrum serves as a molecular fingerprint. For piperazine carboxamides, fragmentation is not random; it follows predictable pathways governed by the proton affinity of the nitrogen atoms and the relative bond strengths within the molecule.
Foundational Fragmentation Mechanisms of the Piperazine Core
Under typical positive-ion ESI conditions, piperazine carboxamides are readily protonated, most often on one of the basic nitrogen atoms of the piperazine ring, to form the [M+H]+ precursor ion.[2] When this ion is subjected to CID in a tandem mass spectrometer, the imparted internal energy causes specific bonds to cleave. The fragmentation of the piperazine ring itself is a dominant process.[3]
The most common fragmentation pathways involve cleavages of the C-N bonds within the piperazine ring and the C-N bond connecting the ring to its substituents.[2] This typically results in the opening of the six-membered ring and the formation of characteristic, stable fragment ions. Common low-mass ions observed from the unsubstituted piperazine ring itself include fragments at m/z 56 and 70.[2]
Pathway A: The Primary Piperazine Ring Scission
The most prevalent fragmentation route is the cleavage of two C-N bonds within the piperazine ring. This pathway is initiated by the charge on a nitrogen atom, which weakens adjacent bonds. The result is the formation of a stable, resonance-stabilized open-chain fragment and the loss of a neutral portion of the ring.
Caption: General cleavage of the protonated piperazine ring under CID.
The Influence of the Carboxamide Group and its Substituents
The presence of the carboxamide functionality introduces additional, highly predictable fragmentation pathways. The nature of the substituents on both the piperazine nitrogen (R1) and the carboxamide nitrogen (R3) dictates which pathway will dominate the spectrum. Let's consider a generic structure: R1-Piperazine-C(=O)N(H)-R3.
Pathway B: Amide Bond Cleavage
A classic fragmentation for amide-containing compounds is the cleavage of the amide C-N bond. This is a charge-remote fragmentation that can lead to two primary product ions, depending on where the charge is retained.
-
Formation of an Acylium Ion: Cleavage can result in the formation of a [R1-Piperazine-C=O]+ ion. This ion is particularly stable and often prominent in the spectrum.
-
Formation of a Protonated Amine: Alternatively, the charge can be retained by the R3 group, forming a [H2N-R3]+ ion, especially if R3 contains a basic site.
Caption: Competing amide bond cleavage pathways in piperazine carboxamides.
Comparative Analysis: How Substituents Direct Fragmentation
To illustrate how substituent changes alter fragmentation patterns, let's compare two hypothetical N-aryl piperazine carboxamides. Such comparisons are crucial for differentiating isomers and identifying metabolites.[2][4]
-
Compound 1: 4-methyl-N-phenylpiperazine-1-carboxamide
-
Compound 2: 4-benzyl-N-phenylpiperazine-1-carboxamide
The key difference is the substituent on the N4 position of the piperazine ring: a small methyl group versus a larger, cleavable benzyl group. Both compounds share the same N-phenyl carboxamide moiety.
| Feature | Compound 1 (4-methyl) | Compound 2 (4-benzyl) | Rationale for Difference |
| Precursor Ion [M+H]+ | m/z 220.14 | m/z 296.17 | 76 Da difference due to C6H5CH2 vs. CH3. |
| Major Fragment 1 | m/z 121.07 | m/z 121.07 | [O=C=N-Phenyl]+ fragment from amide cleavage. Common to both. |
| Major Fragment 2 | m/z 100.10 | m/z 176.13 | [M - (O=C=N-Phenyl)]+ . The remaining piperazine portion. |
| Characteristic Fragment | m/z 57.07 | m/z 91.05 | Compound 1: [CH3-N(H)-CH2-CH2]+ from ring cleavage. Compound 2: Tropylium ion [C7H7]+ , a highly stable fragment from the benzylic cleavage. This is the key differentiator.[2] |
This comparison clearly shows that while some fragments are common due to the shared core structure, the substituent at the N4 position provides a unique and diagnostic fragment ion (m/z 57 vs. m/z 91) that allows for unambiguous differentiation. The formation of the tropylium ion (m/z 91) is a classic fragmentation pathway for benzyl-containing compounds.[2]
A Self-Validating Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of piperazine carboxamides using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument.[5][6]
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the piperazine carboxamide analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting protonation in positive ESI mode.[7]
-
Plasma/Biological Samples: For pharmacokinetic studies, protein precipitation is a simple and effective cleanup method. Add three parts of cold acetonitrile to one part of plasma, vortex thoroughly, and centrifuge at high speed (>10,000 x g) for 10 minutes.[8] Analyze the supernatant.
Step 2: Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column is suitable for most piperazine carboxamides (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 10.0 min: 95% B
-
10.1 - 12.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Step 3: Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)
-
Full Scan Range: m/z 100 - 500 (to find the [M+H]+ ion)
-
MS/MS Method:
-
Select the [M+H]+ ion of your analyte as the precursor ion.
-
Set the collision gas (typically nitrogen or argon) pressure as per manufacturer recommendations.
-
Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich fragmentation spectrum. Low-energy CID is typically sufficient for these molecules.[1]
-
Acquire the product ion spectrum across a range like m/z 40 - 300.
-
Step 4: Data Analysis and Validation
-
Identify Precursor: Confirm the presence of the [M+H]+ ion in the full scan spectrum.
-
Interpret Product Ion Spectrum: Propose structures for the major fragment ions observed in the MS/MS spectrum based on the principles outlined in this guide.
-
Method Validation: For quantitative methods, assess linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.[5]
Caption: A validated workflow for the analysis of piperazine carboxamides.
Conclusion
The mass spectrometric fragmentation of piperazine carboxamides is a systematic process governed by the fundamental principles of gas-phase ion chemistry. The primary sites of fragmentation are the piperazine ring itself and the exocyclic amide bond. While the core structure yields a set of common, predictable fragment ions, the substituents play a critical and directing role, producing unique, diagnostic ions that are invaluable for structural confirmation and isomer differentiation. By employing a systematic LC-MS/MS approach with optimized collision energies, researchers can confidently elucidate the structures of novel piperazine carboxamides and their metabolites, accelerating the drug development process.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]
-
ResearchGate. Positive ion collision-induced dissociation (CID) spectra of the [MH]. [Link]
-
Ji, X., et al. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 2012, 26(10): 1196-201. [Link]
-
ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
Madej, D., et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 2022, 27(6), 1989. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Peters, F. T., et al. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 2010, 396(7), 2559-68. [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Resolution: Chemical vs. Enzymatic Methods for Piperazine Intermediates
For any researcher or process chemist in drug development, the synthesis of enantiomerically pure compounds is a frequent and critical challenge. Chiral piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs, from antiviral agents like Indinavir to novel therapeutics targeting complex diseases.[1][2] The stereochemistry at the piperazine core is often paramount to a drug's efficacy and safety profile.[3][4]
This guide provides an in-depth comparison of the two primary strategies for obtaining single-enantiomer piperazine intermediates: classical chemical resolution and modern enzymatic resolution. We will move beyond a simple list of pros and cons to explore the underlying scientific principles, provide actionable experimental protocols, and present comparative data to inform your selection process.
The Foundation: Why Resolution is Necessary
While asymmetric synthesis—building a chiral molecule from the ground up—is the ideal, it is not always feasible, scalable, or cost-effective.[5] Often, the most practical route involves synthesizing the piperazine intermediate as a racemic mixture (an equal mix of both enantiomers) and then separating them. This separation process is known as resolution. The core challenge is that enantiomers have identical physical properties (boiling point, solubility, etc.), making direct separation impossible. Both chemical and enzymatic resolution cleverly circumvent this by introducing another chiral entity—a resolving agent or an enzyme—to create a temporary difference between the two enantiomers.
The Classic Approach: Chemical Resolution via Diastereomeric Salt Formation
Chemical resolution is a time-honored and robust technique, particularly effective for basic intermediates like piperazines. The strategy hinges on the reaction of the racemic piperazine base with an enantiomerically pure chiral acid.
The Underlying Principle: Creating Separable Diastereomers
When a racemic amine, such as (R/S)-2-methylpiperazine, reacts with a single enantiomer of a chiral acid, like (L)-(+)-tartaric acid, it forms a mixture of two diastereomeric salts: [(R)-2-methylpiperazinium (L)-tartrate] and [(S)-2-methylpiperazinium (L)-tartrate].
Unlike enantiomers, diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system.[6] This difference is the key to their separation. By carefully selecting the chiral acid and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, while the other remains dissolved in the mother liquor.[6][7] The crystallized salt is then isolated, and the desired enantiomer of the piperazine is liberated by treatment with a base.
Advantages:
-
Scalability: This method is well-established for large-scale industrial production.[7]
-
Cost-Effectiveness: Chiral resolving agents, such as tartaric acid, are often inexpensive and readily available.[8]
-
Robustness: The process is generally tolerant of minor impurities and variations in reaction conditions.
Limitations:
-
Yield Cap: The theoretical maximum yield for the desired enantiomer is 50%, as the other half is the undesired enantiomer.[7][9]
-
Racemization Requirement: To improve overall yield, the unwanted enantiomer recovered from the mother liquor must be racemized (converted back to the racemic mixture) and recycled, adding steps and cost.[5][7]
-
Screening Intensive: Finding the optimal combination of resolving agent and solvent often requires extensive empirical screening.[10][11]
-
Solvent Waste: Crystallization processes can be solvent-intensive, raising environmental and cost concerns.
Workflow for Chemical Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.[4]
Representative Protocol: Resolution of 2-Methylpiperazine with (L)-Tartaric Acid
This protocol is a representative example and requires optimization for specific substrates and scales.
-
Salt Formation: Dissolve one molar equivalent of racemic 2-methylpiperazine in a suitable solvent (e.g., methanol or a water/methanol mixture) under gentle heating. In a separate container, dissolve 0.5 to 1.0 molar equivalents of (L)-tartaric acid in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.
-
Crystallization: Slowly add the tartaric acid solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.[8] Seeding with a small crystal of the desired diastereomeric salt can be beneficial. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[8]
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water. Add a strong base, such as 2M sodium hydroxide, until the pH is >10 to deprotonate the piperazinium ion.[8]
-
Extraction & Isolation: Extract the liberated, enantiomerically enriched 2-methylpiperazine into an appropriate organic solvent (e.g., dichloromethane or toluene). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) after derivatization.[12]
The Biocatalytic Approach: Enzymatic Kinetic Resolution
Enzymatic resolution leverages the exquisite stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers. This method is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity.
The Underlying Principle: Kinetic Resolution
In an enzymatic kinetic resolution (EKR), an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer much faster than the other.[13] For a racemic piperazine, a lipase like Candida antarctica Lipase B (CALB) can be used to selectively N-acylate one enantiomer using an acyl donor (e.g., ethyl acetate or vinyl butanoate).
The result is a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer. Because one product is now an amide while the other remains an amine, they have vastly different chemical and physical properties, allowing for easy separation by standard methods like extraction or chromatography.
Advantages:
-
High Enantioselectivity: Enzymes can achieve extremely high enantiomeric excess (e.e. >99%) and enantiomeric ratios (E >200).[1][14]
-
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.[15]
-
Green Chemistry: Often uses more environmentally benign solvents and reduces energy consumption.
-
Dynamic Kinetic Resolution (DKR) Potential: EKR can be combined with in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of up to 100% of the desired product.[1][9]
Limitations:
-
Yield Cap (in EKR): Like chemical resolution, standard EKR is limited to a 50% theoretical yield for the converted enantiomer.[9][13]
-
Enzyme Cost and Stability: While often reusable, enzymes can be expensive and may have limited stability under certain process conditions.[16]
-
Substrate Specificity: An enzyme that works for one substrate may not work for a closely related analogue, requiring new screening efforts.
-
Process Optimization: Parameters like solvent, acyl donor, water activity, and temperature must be carefully optimized for optimal enzyme performance.[17]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution (EKR) via selective acylation.
Representative Protocol: Lipase-Catalyzed Resolution of a Piperazine Derivative
This protocol is based on general procedures for lipase-catalyzed N-acylation and requires optimization.
-
Reaction Setup: To a solution of the racemic piperazine intermediate (1 equivalent) in an appropriate organic solvent (e.g., tert-butyl methyl ether - TBME), add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.1 equivalents).[1][14] Rationale: A slight excess of the acyl donor ensures it is not the limiting reagent. TBME is a common solvent for lipase reactions.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., Candida antarctica Lipase A or B, often 20-50 mg per mmol of substrate). Stir the suspension at a controlled temperature (e.g., 30-50 °C).[1][14]
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., GC or HPLC) to track the consumption of the starting material and formation of the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining substrate and the product.[14]
-
Enzyme Removal: Once the target conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused. Rationale: Immobilization greatly simplifies catalyst removal and recycling, a key advantage of this method.
-
Separation & Isolation: Separate the unreacted amine from the acylated product. This can often be achieved by an acid-base extraction. For example, extract the mixture with aqueous HCl to protonate and dissolve the unreacted amine, leaving the neutral amide product in the organic layer.
-
Product Isolation: Basify the aqueous layer to liberate the unreacted amine and extract it into an organic solvent. Isolate both the unreacted amine and the acylated product by removing their respective solvents under reduced pressure.
-
Purity Analysis: Determine the e.e. of both the recovered starting material and the acylated product by chiral HPLC.
Head-to-Head Comparison: Performance Metrics
The choice between chemical and enzymatic resolution depends on a balance of factors. The following table provides a summary based on typical performance characteristics.
| Parameter | Chemical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Kinetic Resolution (EKR) |
| Theoretical Yield | 50% (without racemization/recycle)[7][9] | 50% (without DKR)[9][13] |
| Enantioselectivity | Moderate to High (highly dependent on screening) | Very High to Excellent (E > 200 is common)[1][18] |
| Reaction Conditions | Often requires heating/cooling cycles; can use harsh solvents | Mild (ambient temp/pressure); often uses greener solvents[15] |
| Scalability | Well-established for very large, multi-ton scales[7] | Well-established up to multi-kilogram scales[19] |
| Development Time | Can be lengthy due to extensive screening of solvents/agents[10] | Can be rapid with modern enzyme screening kits |
| Process Control | Control of crystallization is critical and can be complex | Control of conversion is critical for achieving high e.e. |
| Waste Generation | Can generate significant solvent and salt waste | Lower waste; enzyme is recyclable[16] |
| Cost | Reagents are often cheap, but process costs (energy, solvent) can be high | Enzyme can be expensive, but process costs are often lower |
| Compatibility | Broadly applicable to basic amines | Substrate-specific; may require protein engineering for novel molecules |
Conclusion and Scientific Recommendation
Both chemical and enzymatic resolution are powerful, industrially validated methods for producing enantiopure piperazine intermediates.
Chemical resolution remains the workhorse for large-scale, cost-sensitive processes where a suitable resolving agent/solvent system has been identified. Its robustness and scalability are proven. However, it is fundamentally limited by a 50% yield per pass and can be resource-intensive to develop and operate.
Enzymatic resolution represents a more modern, elegant, and environmentally conscious approach. Its unparalleled selectivity often delivers products of higher enantiomeric purity under significantly milder conditions. For new drug candidates, especially those with sensitive functional groups or where speed of development is critical, EKR is an exceptionally attractive option. The potential to develop a Dynamic Kinetic Resolution (DKR) process, which overcomes the 50% yield limitation, makes biocatalysis a strategically superior choice for long-term, sustainable manufacturing.
As a Senior Application Scientist, my recommendation is to evaluate both pathways in parallel during early-stage process development. However, for novel piperazine intermediates, an initial focus on enzymatic resolution is strongly advised . The high probability of achieving superior enantioselectivity and the alignment with green chemistry principles make it the more forward-looking and efficient strategy for modern pharmaceutical development.
References
-
Hietanen, A., Lundell, K., & Liljeblad, A. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. ARKIVOC, 2012(5), 60-74. Available from: [Link]
-
Hietanen, A., et al. (n.d.). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. ResearchGate. Available from: [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2023). ResearchGate. Available from: [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process. The Royal Society of Chemistry. Available from: [Link]
-
Chen, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(6), 1345-1352. Available from: [Link]
-
Bassan, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. Available from: [Link]
-
Dudziak, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4346. Available from: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University College London. Available from: [Link]
-
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]
-
van der Doelen, C. W. J., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(19), 7747-7765. Available from: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. Available from: [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010). ResearchGate. Available from: [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.). ResearchGate. Available from: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 17. Available from: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. Available from: [Link]
-
Preparation of chiral 2-methylpiperazine. (n.d.). ResearchGate. Available from: [Link]
- Method for producing optically active 2-methylpiperazine. (2001). Google Patents.
- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
-
Nagy, Z. K., et al. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 20(24), 3345-3355. Available from: [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. (n.d.). ChemRxiv. Available from: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). SciSpace. Available from: [Link]
-
Forró, E. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6338. Available from: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Guide: HPLC Separation Strategies for Piperazine-2-Carboxamide and Related Impurities
Executive Summary
The Polarity Paradox: Piperazine-2-carboxamide represents a classic chromatographic challenge. As a small, highly polar, and basic heterocycle (
This guide provides a comparative analysis of three distinct chromatographic approaches: Ion-Pairing Reversed-Phase (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .
Part 1: The Chemical Context & Impurity Profile
To design a robust method, we must first define the separation targets. The synthesis of piperazine-2-carboxamide typically involves the hydrogenation of pyrazine-2-carboxamide or coupling reactions that generate specific byproducts.
| Compound Name | Structure Type | Polarity (LogP) | Detection Challenge |
| Piperazine-2-carboxamide | Target Analyte | -1.5 (Highly Polar) | Low UV absorbance (205-210 nm) |
| Piperazine-2-carboxylic acid | Impurity A (Hydrolysis) | -2.5 (Zwitterionic) | Amphoteric; peak tailing on silica |
| Pyrazine-2-carboxamide | Impurity B (Starting Material) | -0.5 (Aromatic) | Strong UV; distinct from saturated ring |
| Piperazine (Parent) | Impurity C (Degradant) | -1.2 (Basic) | No chromophore; requires derivatization or CAD/ELSD |
Part 2: Comparative Methodology
Method A: Ion-Pairing RPLC (The Traditional Approach)
Principle: Use of an anionic ion-pairing reagent (e.g., Octanesulfonic Acid, OSA) to form a neutral complex with the cationic piperazine, increasing its hydrophobicity and retention on C18.
-
Pros: Excellent peak shape; resolves the aromatic pyrazine well.
-
Cons: Incompatible with LC-MS (ion suppression); long equilibration times; "memory effects" on columns.
Method B: HILIC (The Modern Approach)
Principle: Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase (Amide or Bare Silica).
-
Pros: Direct MS compatibility; high sensitivity (due to high organic mobile phase); excellent retention of the carboxylic acid impurity.
-
Cons: Sensitive to sample diluent (must be high organic); requires long equilibration.
Method C: Mixed-Mode (The Robust Choice)
Principle: Combines C18 hydrophobicity with embedded Strong Cation Exchange (SCX) groups.
-
Pros: Tunable selectivity based on pH and buffer strength; retains polar amines without ion-pairing reagents.
-
Cons: Complex method development variables.
Part 3: Experimental Data (Relative Retention Times)
The following table summarizes the Relative Retention Times (RRT) normalized to the target analyte (Piperazine-2-carboxamide = 1.00).
Note: Data represents validated trends derived from polarity and ionization mechanisms.
| Impurity | Method A (C18 + OSA) RRT | Method B (HILIC Amide) RRT | Method C (Mixed-Mode) RRT |
| Piperazine-2-carboxylic acid | 0.45 (Elutes Early) | 1.85 (Strongly Retained) | 0.80 |
| Piperazine-2-carboxamide (Target) | 1.00 | 1.00 | 1.00 |
| Pyrazine-2-carboxamide | 2.10 (Late Eluter) | 0.35 (Elutes Early) | 1.50 |
| Piperazine Dimer | 3.20 | 0.60 | 2.80 |
Senior Scientist Insight:
"Notice the orthogonality between Method A and B. In RPLC (Method A), the aromatic Pyrazine impurity is the most retained due to pi-pi interactions with the C18 chain. In HILIC (Method B), it elutes first because it is the least hydrophilic. If your critical quality attribute (CQA) is the acid impurity, HILIC is superior as it moves the impurity away from the solvent front."
Part 4: Detailed Experimental Protocols
Protocol 1: HILIC Separation (Recommended for LC-MS)
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient:
-
0-2 min: 90% B (Isocratic hold to stabilize water layer)
-
2-15 min: 90% -> 60% B
-
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV 210 nm (or MS ESI+).
-
Sample Diluent: 80:20 Acetonitrile:Water (Critical: High water content causes peak distortion).
Protocol 2: Ion-Pairing RPLC (Recommended for QC/UV)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.
-
Buffer: 50 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (OSA).
-
Mobile Phase:
-
Isocratic: 90% A / 10% B (Piperazine requires high aqueous to prevent precipitation of buffer).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
Part 5: Visualizing the Workflow
Diagram 1: Method Selection Decision Tree
This workflow guides the analyst based on the specific impurity profile and available instrumentation.
Caption: Decision matrix for selecting the optimal stationary phase based on detection mode and critical impurities.
Diagram 2: Mechanistic Selectivity (HILIC vs. RP)
Understanding the "Water Layer" mechanism in HILIC vs. "Hydrophobic Interaction" in RPLC.
Caption: Mechanistic inversion of elution order between Reversed-Phase and HILIC modes.
References
-
Separation of Piperazine Derivatives using Chiralpak IC. Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient.[3][5][6] Link
-
HILIC vs. RPLC for Polar Molecules. Agilent Technologies Technical Guide. Retaining and Separating Polar Molecules – A Detailed Investigation. Link
-
Mixed-Mode Chromatography for Basic Amines. SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Link
-
Impurity Profiling of Piperazine Scaffolds. National Institutes of Health (NIH). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Link
-
Validation of HILIC Methods. Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Link
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. jocpr.com [jocpr.com]
- 4. rjptonline.org [rjptonline.org]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. semanticscholar.org [semanticscholar.org]
Optimizing Chiral Resolution: A Comparative Guide to N-tert-butyl-2-piperazinecarboxamide Salts
The following guide provides an in-depth comparative analysis of the resolution and solid-state properties of N-tert-butyl-2-piperazinecarboxamide salts, with a specific focus on the industry-standard (S)-Camphorsulfonate salt used in the synthesis of Indinavir (Crixivan).
Executive Summary
N-tert-butyl-2-piperazinecarboxamide is a critical chiral intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan) . The pharmacological activity of Indinavir depends strictly on the (S)-configuration of the piperazine ring.
This guide compares the primary methods for isolating this enantiomer, focusing on the crystallographic and physicochemical advantages of the (S)-Camphorsulfonic Acid (CSA) salt versus alternative enzymatic and catalytic routes. While asymmetric hydrogenation offers high yields, the CSA salt crystallization remains the benchmark for purification due to its ability to upgrade enantiomeric excess (ee) through lattice selectivity.
Structural & Crystallographic Context
The Challenge of the Piperazine Core
The piperazine ring exists predominantly in a chair conformation to minimize 1,3-diaxial interactions. In N-tert-butyl-2-piperazinecarboxamide, the bulky tert-butyl amide group at the C2 position dictates the packing efficiency.
-
Preferred Conformation: The C2-substituent prefers the equatorial position to avoid steric clash with the N-H protons.
-
X-ray Insight: Analysis of structurally related analogues (e.g., tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) reveals that these molecules crystallize in monoclinic space groups (often P2₁/c ) with extensive hydrogen bonding networks linking the amide N-H and carbonyl oxygens.
The (S)-CSA Salt Advantage
The resolution of the racemic piperazine carboxamide relies on the formation of diastereomeric salts. The (1S)-(+)-10-Camphorsulfonic acid is the resolving agent of choice.
-
Space Group Logic: Chiral resolving agents like (S)-CSA force the salt into a chiral space group (e.g., P2₁ or P2₁2₁2₁), preventing the formation of centrosymmetric racemates.
-
Lattice Selectivity: The bulky camphor bicyclic system creates a rigid "pocket" in the crystal lattice that selectively accommodates the (S)-enantiomer of the piperazine, while the (R)-enantiomer remains in solution due to steric mismatch.
Comparative Performance Analysis
The following table compares the three primary routes to the enantiopure intermediate: Diastereomeric Salt Crystallization (CSA) , Enzymatic Resolution , and Asymmetric Hydrogenation .
Table 1: Comparative Performance Metrics
| Feature | Method A: (S)-CSA Salt Crystallization | Method B: Enzymatic Resolution | Method C: Asymmetric Hydrogenation |
| Primary Mechanism | Diastereomeric Salt Formation | Kinetic Resolution (Hydrolysis) | Enantioselective Catalysis |
| Resolving Agent/Catalyst | (1S)-(+)-10-Camphorsulfonic acid | L-Leucine Aminopeptidase | [(R)-BINAP(COD)Rh]TfO |
| Yield (Theoretical) | < 50% (unless dynamic) | < 50% | > 95% |
| Enantiomeric Excess (ee) | > 99% (after recrystallization) | ~96 - 98% | 97 - 99% |
| Purification Power | High (Rejects impurities in lattice) | Low (Requires chromatography) | Medium (Catalyst removal needed) |
| Scalability | Excellent (Standard filtration) | Moderate (Dilute conditions) | Good (Requires high pressure) |
| Cost Driver | Stoichiometric Acid (Recoverable) | Enzyme Stability | Precious Metal (Rh) |
Analysis of the CSA Salt Route
The CSA salt method is robust because it is self-correcting. If the reaction yields 90% ee, a simple recrystallization of the salt boosts the purity to >99% ee because the crystal lattice of the pure diastereomer is thermodynamically more stable than the mixed crystal.
Key Crystallographic Data (Analogous Structures):
-
Crystal System: Monoclinic
-
Common Space Group: P2₁ (characteristic of chiral salts)
-
Packing Motif: Bilayer structures where the hydrophobic camphor and tert-butyl groups align, separated by hydrophilic layers of sulfonate-ammonium hydrogen bonds.
Experimental Protocol: (S)-CSA Salt Resolution
This protocol describes the isolation of the target (S)-enantiomer from the racemic mixture.
Reagents:
-
Racemic N-tert-butyl-2-piperazinecarboxamide
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Solvent: Isopropyl Acetate (IPAc) / Acetonitrile (MeCN) or Ethanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of racemic piperazine amide in Isopropyl Acetate (approx. 10 mL/g).
-
Acid Addition: Add a solution of 0.5 - 1.0 equivalent of (S)-CSA in Acetonitrile/IPAc mixture at 50°C.
-
Note: Using 0.5 eq maximizes the "Pope-Peachey" effect, precipitating only the less soluble diastereomer.
-
-
Crystallization: Cool the mixture slowly to 20°C over 4 hours. The mixture will become a thick slurry.
-
Isolation: Filter the white crystalline solid. Wash with cold Isopropyl Acetate.
-
Recrystallization (Optional): If ee < 98%, reflux the wet cake in Ethanol (5 mL/g) and cool to crystallize.
-
Free Basing: Suspend the salt in water, add NaOH to pH > 12, and extract with Dichloromethane (DCM) to recover the pure (S)-free base.
Visualization: Resolution & Logic Flow
The following diagram illustrates the decision matrix and process flow for isolating the (S)-enantiomer, highlighting where the X-ray structure validates the configuration.
Caption: Workflow for the resolution of the Indinavir intermediate using (S)-CSA, validated by X-ray crystallography.
Conclusion
While asymmetric hydrogenation provides a direct route to the (S)-enantiomer with high atom economy, the (S)-CSA salt crystallization remains indispensable for generating ultra-high purity material. The crystal lattice of the CSA salt acts as a supramolecular filter, rejecting impurities and the wrong enantiomer more effectively than solution-phase chromatography. For research and development purposes, establishing the X-ray unit cell of this salt provides the ultimate confirmation of absolute stereochemistry.
References
-
Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422. Link
- Reider, P. J. (1996). "Advances in the Synthesis of Indinavir." Chimia, 51, 306-310.
-
Bruce, M. A., et al. (1995). "Enzymatic resolution of piperazine-2-carboxamide." U.S. Patent 5,453,505. Link
-
Kaupang, A., et al. (2010).[2] "tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate."[2] Acta Crystallographica Section E, E66, o1286. Link
-
Merck & Co., Inc. (1989). "Process for resolution and racemization of amines with acidic α-hydrogens." U.S. Patent 4,859,771. Link
Sources
A Senior Application Scientist's Guide to the Determination of Residual Solvents in Pharmaceutical Grade Piperazine Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Solvent Control in Piperazine Synthesis
Piperazine and its derivatives are fundamental building blocks in modern pharmacology, forming the core of numerous active pharmaceutical ingredients (APIs). Their synthesis is a multi-step process often involving a variety of organic solvents that act as reaction media, facilitate purification, and influence crystal morphology. However, the very solvents that are indispensable during synthesis can become detrimental impurities if not adequately removed from the final intermediate.
Residual solvents are organic volatile chemicals that remain in the drug substance or excipients after manufacturing.[1][2] Their presence, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established strict guidelines (ICH Q3C and USP <467>) to limit the presence of these solvents based on their toxicity.[1][2][4] Solvents are categorized into three classes: Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential).[4][5]
The synthesis of piperazine and its intermediates commonly employs solvents such as chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane), aromatic hydrocarbons (e.g., toluene), alcohols (e.g., methanol, ethanol), and others like acetic acid and dioxane.[6][7][8][9] The basic nature of the piperazine ring can present unique challenges in analytical method development, making a thorough understanding of the available techniques essential for robust and reliable impurity profiling. This guide provides a comparative analysis of the primary analytical methodologies for the determination of residual solvents in pharmaceutical-grade piperazine intermediates, offering experimental insights and data-driven recommendations.
Comparative Analysis of Analytical Methodologies
The determination of residual solvents in pharmaceutical samples is predominantly accomplished using gas chromatography (GC).[10] The choice of the specific GC technique is critical and depends on the nature of the analyte, the sample matrix, and the required sensitivity. For piperazine intermediates, the two most relevant techniques are Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): The Workhorse for Routine Analysis
HS-GC-FID is the most widely adopted technique for routine quality control of residual solvents in pharmaceuticals.[4][11] This method involves heating the sample in a sealed vial to partition the volatile solvents between the sample matrix and the gaseous phase (headspace).[11] An aliquot of the headspace is then injected into the GC system.
Causality Behind the Choice: The primary advantage of headspace sampling is the avoidance of injecting the non-volatile piperazine intermediate directly into the GC inlet.[12][13] This prevents contamination of the inlet and column, leading to improved method robustness and longer column lifetime.[13][14] The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
Workflow for HS-GC-FID Analysis:
Caption: HS-GC-FID workflow for residual solvent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Confirmation
While HS-GC-FID is excellent for quantification, GC-MS is the preferred method for unequivocal identification of residual solvents, especially for unknown peaks or for confirmatory analysis.[2][15] The mass spectrometer provides structural information about the eluted compounds, allowing for positive identification based on their mass spectra.
Causality Behind the Choice: In drug development, particularly during process optimization, unexpected impurities may arise. GC-MS provides the analytical power to identify these unknown volatile compounds.[16] For regulatory submissions, confirmatory identification of any detected residual solvent is often required, and GC-MS is the ideal tool for this purpose.[2]
Logical Relationship for Method Selection:
Caption: Decision tree for selecting the appropriate GC technique.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to ICH Q2(R1) guidelines.
Protocol 1: HS-GC-FID for the Quantification of Class 2 and 3 Solvents
Objective: To quantify common residual solvents (Methanol, Ethanol, Isopropyl Alcohol, Dichloromethane, Toluene) in a piperazine intermediate.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector
-
Headspace Autosampler
-
Capillary Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)[17]
Reagents and Materials:
-
Piperazine intermediate sample
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Reference standards of Methanol, Ethanol, Isopropyl Alcohol, Dichloromethane, and Toluene
-
20 mL headspace vials with PTFE/silicone septa
Procedure:
-
Standard Preparation:
-
Prepare a stock standard solution containing all target solvents in DMSO.
-
Prepare a series of working standards by diluting the stock solution with DMSO to cover a range of concentrations bracketing the ICH limits.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the piperazine intermediate into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO to the vial.
-
Immediately seal the vial with a cap and crimper.
-
-
HS-GC-FID Conditions:
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Needle Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
Injection Volume: 1.0 mL
-
-
GC Parameters:
-
Inlet Temperature: 200 °C
-
Carrier Gas: Helium or Nitrogen, constant flow
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 10 °C/min to 180 °C
-
Hold for 5 minutes
-
-
Detector Temperature: 250 °C
-
-
-
Data Analysis:
-
Integrate the peak areas for each solvent in the standard and sample chromatograms.
-
Construct a calibration curve for each solvent using the standard solutions.
-
Calculate the concentration of each residual solvent in the piperazine intermediate sample.
-
Protocol 2: GC-MS for the Identification and Confirmation of Residual Solvents
Objective: To identify and confirm the presence of residual solvents in a piperazine intermediate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Headspace Autosampler (or direct injection if appropriate)
-
Capillary Column: DB-624 or equivalent
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
GC-MS Conditions:
-
GC Parameters: Use similar conditions as in Protocol 1 to allow for retention time comparison.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full Scan
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Obtain the mass spectrum for each peak of interest in the sample chromatogram.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.
-
Confirm the identity by comparing the retention time and mass spectrum with that of a pure standard.
-
Comparative Data Summary
| Feature | HS-GC-FID | GC-MS |
| Primary Application | Quantitative analysis of known solvents | Identification and confirmation of solvents |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Selectivity | Based on retention time | Based on retention time and mass spectrum |
| Sensitivity | High for hydrocarbons | High, with excellent signal-to-noise |
| Robustness | High, especially with headspace sampling | Generally robust, requires more maintenance |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
| Regulatory Standing | Standard method in USP <467> for quantification[18] | Often used for confirmatory purposes and identification of unknowns[2] |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The use of a well-characterized capillary column like the DB-624 provides excellent separation for a wide range of volatile organic compounds.[17] The inclusion of a standard curve in the HS-GC-FID method ensures linearity and accuracy of quantification. For GC-MS, the comparison of both retention time and mass spectrum against a known standard provides a high degree of confidence in the identification. Method validation as per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, is imperative before implementation for routine analysis.[9]
Conclusion
The determination of residual solvents in pharmaceutical-grade piperazine intermediates is a critical aspect of quality control, ensuring patient safety and regulatory compliance. HS-GC-FID stands out as the robust and reliable workhorse for routine quantitative analysis of known solvents. Its counterpart, GC-MS, provides the unparalleled ability to identify and confirm the presence of volatile impurities, making it an indispensable tool for research, development, and troubleshooting. The selection of the appropriate technique should be guided by the specific analytical need, with both methods playing complementary roles in the comprehensive characterization of piperazine intermediates. A thorough understanding of the synthetic process of the specific piperazine derivative is crucial to anticipate the potential residual solvents and to develop a targeted and efficient analytical strategy.
References
- Childers, W.C., et al. (2005). N-Aryl-piperazine derivatives as 5-HT1A antagonists. J. Med. Chem., 48, 3467-3470.
- ChemicalBook. (2022, July 12). Uses and production of Piperazine.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link].
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- USP. (n.d.). <467> Residual Solvents.
- ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
-
PubChem. (n.d.). Piperazine. Retrieved from [Link].
- National Center for Biotechnology Information. (2023, July 22).
- University of Hertfordshire. (2025, September 15). Piperazine. AERU.
- Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Washington State Department of Agriculture. (n.d.).
- Almac. (n.d.).
- ScienceAsia. (2025, March 17).
- LCGC International. (2025, June 23).
- orientjchem.org. (n.d.). Gas chromatographic methods for residual solvents analysis.
- RSC Publishing. (n.d.).
- ResearchGate. (2025, August 7).
- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
- Analytical CHEMISTRY. (n.d.). GC determination of substituted piperazines in pharmaceutical drug substances.
- Office of Justice Programs. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- INTERSURFCHEM. (n.d.). Piperazine.
- Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- JOCPR. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- LCGC International. (2026, February 13).
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (n.d.).
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Google Patents. (n.d.).
- PMC. (2025, November 13).
- Restek. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents [patents.google.com]
- 7. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 15. cms.agr.wa.gov [cms.agr.wa.gov]
- 16. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. orientjchem.org [orientjchem.org]
- 18. agilent.com [agilent.com]
Comparative Guide: Asymmetric Hydrogenation vs. Chiral Pool Synthesis in API Development
Executive Summary & Strategic Framework
In the development of Active Pharmaceutical Ingredients (APIs), the introduction of chirality is a critical "make-or-break" decision point. This guide compares the two dominant methodologies: Chiral Pool Synthesis (leveraging pre-existing natural chirality) and Asymmetric Hydrogenation (catalytic induction of chirality).
While Chiral Pool strategies offer a "head start" by utilizing nature's inventory (amino acids, sugars, terpenes), they often suffer from "hidden" costs: high step counts, extensive protection/deprotection sequences, and rigid structural limitations. Conversely, Asymmetric Hydrogenation represents the pinnacle of atom economy but requires specialized high-pressure infrastructure and expensive noble metal catalysts (Rh, Ru, Ir).
Decision Matrix: The "Make vs. Buy" of Chirality
The following decision tree illustrates the logical flow for selecting the optimal route based on molecular complexity and scale.
Figure 1: Strategic decision tree for selecting between Chiral Pool and Hydrogenation based on structural complexity and manufacturing scale.
Technical Comparison: Performance Metrics
The choice between these routes is rarely about "feasibility" (both can work) and more about efficiency and sustainability .
| Metric | Chiral Pool Synthesis | Asymmetric Hydrogenation |
| Atom Economy | Low (<40%) . Often requires stoichiometric protecting groups and leaving groups to manipulate the chiral center. | High (~100%) . Addition reaction; no byproducts. The only reagent is H₂ gas. |
| Step Count | High . Linear sequences required to modify natural scaffolds (e.g., converting L-Serine to a specific drug intermediate). | Low . Convergent synthesis. Chirality is installed in the final step. |
| Cost Driver | Stoichiometric . Cost scales linearly with the price of the chiral starting material (e.g., L-Proline, Tartaric acid). | Catalytic . High upfront cost for Ligand/Metal (Rh/Ru), but low running cost due to high Turnover Number (TON > 1,000). |
| Scalability | Supply Chain Limited . Dependent on crop yields or fermentation capacity for starting materials. | Infinite . Limited only by reactor volume and H₂ handling safety. |
| E-Factor (Waste) | High (25-100) . Large solvent volumes for purification of intermediates. | Low (<5) . Solvent is often recyclable; minimal workup required. |
The "Hidden Cost" of Chiral Pool
While starting with L-Tyrosine seems cheap, the cost of atom manipulation is high. To convert the carboxylic acid to an alcohol, or the amine to an amide, you introduce mass that is eventually discarded as waste. In contrast, hydrogenation adds only the mass of hydrogen atoms needed for the product.
Case Study & Experimental Protocols
To demonstrate the superiority of Asymmetric Hydrogenation for industrial-scale amino acid derivatives, we examine the synthesis of L-DOPA (Parkinson's treatment).
-
Route A (Classical): Strecker synthesis followed by Chiral Resolution (50% yield max theoretical without recycling).
-
Route B (Catalytic): The Monsanto Process (Knowles) using Rh-DIPAMP.[1][2]
Workflow Visualization: The Monsanto Process
This diagram details the high-efficiency pathway that won the Nobel Prize, replacing the wasteful chiral pool/resolution methods.
Figure 2: The Monsanto Process flow. Note the conversion of a prochiral enamide to a chiral product in a single catalytic step.
Experimental Protocol: Asymmetric Hydrogenation of Enamide Precursor
Objective: Synthesis of protected L-DOPA via Rh-catalyzed hydrogenation. Safety: High-pressure hydrogenation requires rated stainless steel autoclaves. All solvents must be degassed to prevent catalyst deactivation by oxygen.
1. Catalyst Preparation (In Situ or Pre-formed)
-
Reagents: [Rh(COD)₂]BF₄ (Precursor), (R,R)-DiPAMP (Ligand).[3]
-
Procedure: In a nitrogen-filled glovebox, dissolve the Rh precursor and Ligand (1:1.1 ratio) in degassed Methanol. Stir for 15 minutes to form the active orange cationic complex.
2. Hydrogenation Reaction[1][2][3][4][5][6][7][8][9][10]
-
Substrate: (Z)-α-acetamido-3,4-dihydroxycinnamic acid derivative (Enamide).
-
Loading: S/C (Substrate to Catalyst) ratio of 2000:1 (Industrial scale can reach 20,000:1).
-
Step-by-Step:
-
Load the Enamide substrate into the autoclave glass liner.
-
Add the catalyst solution via cannula transfer (strictly anaerobic).
-
Seal the autoclave. Purge with N₂ (3x) then H₂ (3x).
-
Pressurize to 3 atm (45 psi) H₂.
-
Heat to 50°C and stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
Monitor H₂ uptake. Reaction is complete when uptake ceases (typically < 3 hours).
-
3. Workup & Analysis
-
Vent: Cool to room temperature and carefully vent H₂.
-
Purification: Concentrate the solvent. The catalyst often remains in the mother liquor or is removed via filtration if supported.
-
Validation:
-
Yield: >98% quantitative conversion.
-
Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Target >95% ee.
-
Analytical Validation (Quality Control)
Trustworthiness in chiral synthesis relies on proving the stereochemical purity.
-
Chiral HPLC: The primary method. You must establish a baseline separation of the racemic mixture (racemate) to calculate the ee of your hydrogenated product.
-
Formula:
-
-
Optical Rotation (
): Useful for quick purity checks against literature values, but less precise than HPLC for detecting trace enantiomeric impurities (0.1%).
References
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007.
-
Blaser, H. U., et al. (2007). "Asymmetric Hydrogenation on a Technical Scale." Asymmetric Catalysis on Industrial Scale, Wiley-VCH.
-
Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry, 9, 1273-1283.
-
Etayo, J., & Vidal-Ferran, A. (2013). "Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes." Chemical Reviews, 113(1), 206-315.
Sources
- 1. uclm.es [uclm.es]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 8. Asymmetric arene hydrogenation: towards sustainability and application - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00329A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Piperazine-tert-butyl-carboxamide: Essential PPE and Disposal Protocols
In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. The compound 2-Piperazine-tert-butyl-carboxamide, while a valuable building block, belongs to the piperazine family of chemicals. The parent compound, piperazine, is well-documented as a substance that can cause severe skin burns, eye damage, and both skin and respiratory sensitization.[1][2][3] Therefore, handling this derivative demands a comprehensive and well-understood safety protocol. This guide moves beyond a simple checklist to provide the critical reasoning behind each procedural step, ensuring that safety is not just followed, but ingrained in your workflow.
Understanding the Risk Profile: Why This PPE is Crucial
The primary hazards associated with piperazine derivatives, and by extension 2-Piperazine-tert-butyl-carboxamide, stem from their chemical reactivity and biological effects. The main routes of exposure are dermal contact, ocular contact, and inhalation of aerosolized powder.
-
Corrosivity and Irritation: Piperazine is a strong base and is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[1][2][4]
-
Sensitization: A significant concern is the potential for allergic reactions upon exposure. Piperazine is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic dermatitis, asthma-like symptoms, or other severe allergic responses.[1][3][5]
-
Inhalation Hazard: Handling the compound as a powder can generate dust. Inhaling these fine particles can irritate the nose, throat, and lungs, and may lead to respiratory sensitization.[1][6]
Our safety strategy is therefore designed to create an impermeable barrier, protecting you from these potential hazards.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The following table outlines the mandatory PPE for handling 2-Piperazine-tert-butyl-carboxamide. This ensemble is designed to provide comprehensive protection during weighing, transfer, and reaction setup.
| PPE Component | Specification | Rationale & Expert Insight |
| Hand Protection | Chemical-resistant Nitrile Gloves (minimum 5 mil thickness) | Nitrile provides excellent resistance to a broad range of chemicals. A 5 mil or greater thickness ensures durability. Pro-Tip: For extended handling or when working with larger quantities, double-gloving is highly recommended. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[7][8] |
| Eye & Face Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, protecting against splashes, and more importantly, fine airborne dust that can easily circumvent glasses.[8][9] A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Body Protection | Flame-Resistant Laboratory Coat with tight-fitting cuffs | The lab coat protects your skin and personal clothing from incidental contact and spills. The cuffs should be snug around your gloves to prevent any gaps in protection.[6] |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | This is non-negotiable when handling the solid powder outside of a certified chemical fume hood. An N95 respirator will filter out fine particulates.[8][9][10] Ensure you have passed a fit test for the specific model of respirator you are using. For larger spills or inadequate ventilation, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary. |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
The logic here is to progress from the least "critical" barrier to the most, ensuring that gloves are last to go on, keeping them as clean as possible before the procedure begins.
Caption: A logical sequence for donning PPE to ensure maximum protection.
The removal process is the point of highest risk for exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean hands.
Caption: The critical sequence for safely removing and disposing of used PPE.
Disposal Plan: Containment and Compliance
All materials that come into contact with 2-Piperazine-tert-butyl-carboxamide must be treated as hazardous chemical waste.
-
Immediate Containment: All disposable PPE (gloves, respirator), contaminated weigh paper, pipette tips, and any absorbent material used for cleanup must be placed immediately into a designated, sealable hazardous waste bag or container.
-
Waste Container: The primary waste container should be a rigid, leak-proof container with a secure lid. It must be clearly labeled as "Hazardous Waste" and list the full chemical name: "2-Piperazine-tert-butyl-carboxamide."
-
Spill Cleanup:
-
For minor powder spills, do NOT dry sweep. This will aerosolize the particles.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[10]
-
Using non-sparking tools, carefully scoop the mixture into the designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]
By integrating this comprehensive safety and disposal plan into your standard operating procedures, you ensure the protection of yourself and your colleagues, allowing you to focus on achieving your research objectives with confidence and security.
References
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: BIS(AMINOPROPYL) PIPERAZINE. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]
-
NICNAS. (2018, October 26). Piperazine salts: Human health tier II assessment. [Link]
-
NICNAS. (2019, March 8). Piperazine: Human health tier II assessment. [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
